molecular formula C11H20FNO3 B1406485 (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine CAS No. 882033-93-4

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Katalognummer: B1406485
CAS-Nummer: 882033-93-4
Molekulargewicht: 233.28 g/mol
InChI-Schlüssel: UIACYDBUYRFVMD-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a useful research compound. Its molecular formula is C11H20FNO3 and its molecular weight is 233.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACYDBUYRFVMD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134509
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882033-93-4
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882033-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom and a functionalized side chain within a piperidine scaffold offers a unique combination of physicochemical and conformational properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic approach, detailed characterization methodologies, and its potential applications in the development of novel therapeutics. The strategic introduction of fluorine can significantly impact a molecule's metabolic stability, basicity (pKa), and binding affinity to biological targets, making this compound a molecule of high interest.[1]

Compound Identity and Physicochemical Properties

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, also known by its alias (3,4)-Cis-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of piperidine featuring a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position. The "rel" notation indicates a racemic mixture of the (3S,4R) and (3R,4S) enantiomers. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enhancing its stability and facilitating its use in multi-step organic syntheses.

PropertyValueSource
Molecular Weight 233.28 g/mol [2]
Molecular Formula C₁₁H₂₀FNO₃[2]
CAS Number 882033-93-4[2]
Appearance Inferred to be a solid or oilN/A
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.N/A

Synthesis and Stereochemistry

A proposed synthetic pathway could start from a suitable pyridine precursor, followed by a sequence of reduction, protection, and functional group manipulation to achieve the desired stereochemistry.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule.

Plausible Experimental Protocol (adapted from related syntheses):

A potential synthetic approach could involve the following key transformations:

  • Diastereoselective Reduction of a Pyridine Precursor: A suitably substituted fluoropyridine could undergo a dearomatization-hydrogenation process. This method has been shown to produce cis-fluorinated piperidines with high diastereoselectivity.[1] The choice of catalyst, such as a rhodium-based system, would be critical in controlling the stereochemical outcome.[1]

  • N-Boc Protection: The secondary amine of the resulting fluoropiperidine would then be protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

  • Introduction of the Hydroxymethyl Group: The final step would involve the introduction of the hydroxymethyl group at the C4 position. If the starting pyridine had a suitable precursor functional group at the corresponding position (e.g., an ester or a protected aldehyde), this could be reduced to the alcohol. Alternatively, a more complex multi-step sequence might be necessary to install this functionality with the correct stereochemistry.

Spectroscopic Characterization

The structural elucidation of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine would rely heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry.

Expected NMR Data:

NucleusExpected Chemical Shifts and Coupling Constants
¹H NMR - Protons on the piperidine ring would appear in the aliphatic region (typically 1.0-4.0 ppm).- The protons of the hydroxymethyl group would likely be observed as a doublet or multiplet.- The large tert-butyl group of the Boc protecting group would give a characteristic singlet around 1.4 ppm.- The proton at C3, adjacent to the fluorine, would exhibit a large coupling constant with the fluorine atom (¹⁹F-¹H coupling).
¹³C NMR - Carbons of the piperidine ring would resonate in the aliphatic region.- The carbon bearing the fluorine atom (C3) would show a large one-bond coupling to ¹⁹F (¹JCF).- The carbonyl carbon of the Boc group would appear around 155 ppm.
¹⁹F NMR - A single resonance would be expected for the fluorine atom. Its chemical shift would be indicative of the chemical environment.

Mass Spectrometry:

  • Electrospray Ionization (ESI-MS): This technique would be expected to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[3] Fluorinated piperidines, in particular, are valuable scaffolds due to their prevalence in many biologically active compounds.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity, such as reducing interactions with the hERG potassium channel which is associated with cardiotoxicity.[1]

  • Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring. The cis-orientation of the fluoro and hydroxymethyl groups in the target molecule provides a specific three-dimensional arrangement of functional groups that can be exploited for precise interactions with a biological target.

  • Increased Binding Affinity: In some cases, fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity.

The hydroxymethyl group provides a handle for further chemical modification, allowing for the attachment of this fluorinated piperidine scaffold to other molecular fragments in the synthesis of more complex drug candidates. This makes (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine a useful building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with all chemicals, (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For specific handling and safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a synthetically valuable building block that leverages the unique properties of fluorine to offer advantages in drug design and development. Its well-defined stereochemistry and functional handles make it an attractive component for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process.
  • Aladdin Scientific. rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine, min 97%, 500 mg. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
  • Ciardiello, F., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(1), e202100529.
  • ResearchGate. The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).... Retrieved from [Link]

  • Capot Chemical. (2013, October 31). MSDS of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • RSC Publishing. (2012). Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2415-2421.
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4987.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(34), 10949–10959.
  • ResearchGate. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Retrieved from [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. 11, 1646–1651.
  • RSC Publishing. (2019). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Chemistry – A European Journal, 25(60), 13738-13742.

Sources

An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of a fluorine atom, particularly at the 3-position, profoundly alters the molecule's physicochemical properties, including its three-dimensional structure or conformation. Understanding and controlling the conformational preferences of 3-fluoropiperidine derivatives is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the detailed conformational analysis of these critical structures. We will delve into the underlying stereoelectronic forces, detail field-proven experimental and computational protocols, and demonstrate how an integrated approach provides a holistic understanding of this fascinating class of molecules.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery due to its frequent occurrence in natural products and its ability to engage in key interactions with biological targets.[1][2] Modifying this scaffold allows for the fine-tuning of properties essential for a successful drug candidate, such as potency, selectivity, and metabolic stability.[3][4]

Fluorine has emerged as a transformative element in this context.[5] Its unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow it to serve as a powerful tool for modulating a molecule's characteristics without significantly increasing its size.[6][7] When introduced at the 3-position of a piperidine ring, fluorine exerts a remarkable influence on the ring's conformational equilibrium, often in ways that defy simple steric considerations. This control over molecular shape is critical, as the precise spatial arrangement of atoms determines how a molecule fits into a protein's binding pocket, thereby governing its therapeutic effect.[5] This guide will equip researchers with the knowledge to dissect and leverage these conformational effects.

The Conformational Landscape: Driving Forces in 3-Fluoropiperidines

The piperidine ring predominantly exists in two interconverting chair conformations. Substituents on the ring can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). In the absence of overriding electronic effects, bulkier substituents typically prefer the more spacious equatorial position to minimize steric strain.[1] However, the 3-fluoro substituent introduces a fascinating interplay of forces that often favors the sterically more hindered axial position.

G cluster_eq Equatorial Conformer cluster_ax Axial Conformer eq ax eq->ax Ring Flip

The Gauche Effect and Hyperconjugation: The Anomeric Effect

The primary reason for the common preference of a 3-fluoro substituent to be axial is a stereoelectronic interaction known as the anomeric effect .[8] This effect is a form of hyperconjugation where the non-bonding lone pair of electrons on the nitrogen atom (nN) donates into the antibonding orbital of the adjacent anti-periplanar carbon-fluorine bond (σ*C-F). This orbital overlap is only possible when the fluorine atom is in the axial position, providing significant stabilization.[9]

This nN → σ*C-F interaction effectively weakens the C-F bond and stabilizes the axial conformer relative to the equatorial one, where such an anti-periplanar arrangement is not geometrically feasible. The strength of this interaction can be influenced by the nitrogen's substitution pattern and the solvent environment.[10][11]

Steric and Dipolar Interactions

While hyperconjugation is often dominant, steric and dipolar effects also play a crucial role.[9][12]

  • Steric Hindrance: Large substituents on the nitrogen or other ring positions can create significant 1,3-diaxial strain, potentially overriding the anomeric effect and favoring a conformation with an equatorial fluorine.[1]

  • Dipole Moments: The alignment of bond dipoles (e.g., C-F and N-H or N-R) can influence the overall molecular dipole moment.[13] In some cases, the conformation that minimizes this dipole moment is favored, particularly in non-polar solvents.[11]

  • Solvent Effects: The polarity of the solvent can dramatically influence the conformational equilibrium. Polar solvents can stabilize more polar conformers. Computational studies have shown that increasing solvent polarity can enhance the stability of the axial-fluorine conformer.[11]

// Nodes Axial [label="Axial Fluorine\n(Favored)", pos="0,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equatorial [label="Equatorial Fluorine\n(Disfavored)", pos="4,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Anomeric [label="Anomeric Effect\n(nN → σ*C-F)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Sterics [label="Steric Hindrance", pos="2,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Anomeric -> Axial [label="Stabilizes", color="#34A853"]; Sterics -> Axial [label="Destabilizes", color="#EA4335"]; Sterics -> Equatorial [label="Stabilizes", color="#34A853"]; Solvent -> Axial [label="Often Stabilizes", color="#4285F4"]; } caption { label="Figure 2. Key forces governing 3-fluoropiperidine conformation."; fontsize=10; } enddot Figure 2. Key forces governing 3-fluoropiperidine conformation.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for unambiguously determining conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying molecular conformation in solution. By analyzing various NMR parameters, one can deduce the dominant conformation and even quantify the equilibrium between multiple conformers.

Key NMR Parameters:

  • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.[14] Large ³J values (~10-13 Hz) are indicative of an anti-periplanar (180°) relationship, typically seen between two axial protons. Small ³J values (~2-5 Hz) suggest a gauche (~60°) relationship, such as axial-equatorial or equatorial-equatorial.

  • Fluorine-Proton Coupling Constants (³JFH): Similar to proton-proton couplings, the ³JFH values are highly informative. A large trans-diaxial coupling (³JF-ax, H-ax) is a hallmark of an axial fluorine.[11]

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å).[15] The presence of strong NOEs between a proton and other axial protons is strong evidence for its axial orientation.

Protocol 1: NMR-Based Conformational Analysis

Objective: To determine the dominant chair conformation of a 3-fluoropiperidine derivative in solution.

Materials:

  • 3-fluoropiperidine derivative sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

  • High-quality 5 mm NMR tube

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent. The choice of solvent is critical, as polarity can influence conformation.[11] Start with a less polar solvent like CDCl₃ and consider more polar options if solvent effects are being investigated.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure good resolution to accurately measure coupling constants.

    • Acquire a ¹⁹F NMR spectrum. This provides information on the fluorine's chemical environment.

    • Acquire a 2D COSY spectrum to confirm proton-proton coupling relationships.

    • Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A mixing time of 300-500 ms is a good starting point for NOESY.

  • Data Analysis & Interpretation:

    • Assign Signals: Use COSY and other 2D spectra to assign all proton signals, particularly those on the piperidine ring.

    • Extract Coupling Constants: Carefully measure the ³JHH and ³JFH values from the high-resolution 1D ¹H spectrum.

    • Analyze Dihedral Angles:

      • A large ³JH2ax,H3eq or ³JH3ax,H4ax coupling constant (> 8 Hz) suggests a diaxial relationship between the coupled protons, which in turn helps define the ring conformation.

      • A large ³JF-ax,H-ax coupling constant is a strong indicator of an axial fluorine.[11]

    • Analyze NOEs: Look for key NOE correlations. For an axial fluorine, the axial proton at C3 (H3ax) should show NOEs to other axial protons at C5.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[16] While it offers a definitive snapshot of a single conformation, it's important to remember that this may not be the dominant conformation in solution, where the molecule has more freedom.[17] However, it serves as the ultimate benchmark for validating computational models and can provide crucial insights, especially when a single conformer is overwhelmingly stable.[18]

Protocol 2: General Workflow for Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[19][20] A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecular structure.[21]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) to ensure the model accurately represents the experimental data. The resulting structure provides precise bond lengths, bond angles, and torsional angles, defining the solid-state conformation.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data, offering insights into the relative energies of different conformers and the underlying reasons for their stability.[22][23]

// Nodes Start [label="Define Molecular Structure", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Build [label="Build Initial Geometries\n(Axial-F and Equatorial-F)"]; DFT [label="Perform DFT Geometry\nOptimization & Frequency Calculation"]; Energy [label="Extract Thermochemical Data\n(ΔG, ΔE)"]; Analysis [label="Analyze Results:\n- Identify Global Minimum\n- Compare with Experimental Data"]; End [label="Conformational Preference Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Build; Build -> DFT [label="Choose Functional/Basis Set\n(e.g., B3LYP/6-31G*)"]; DFT -> Energy [label="Confirm True Minima\n(No Imaginary Frequencies)"]; Energy -> Analysis; Analysis -> End; } caption { label="Figure 3. Workflow for computational conformational analysis."; fontsize=10; } enddot Figure 3. Workflow for computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for calculating the electronic structure and, consequently, the relative energies of molecules.[22][24] By optimizing the geometries of the axial and equatorial conformers, one can calculate their energy difference (ΔE) or, more accurately, their Gibbs free energy difference (ΔG) to predict the equilibrium population.[10][11]

Protocol 3: DFT-Based Conformational Energy Calculation

Objective: To calculate the relative Gibbs free energy of the axial and equatorial conformers of a 3-fluoropiperidine derivative.

Software: Gaussian, ORCA, Spartan, or similar quantum chemistry package.

Methodology:

  • Structure Building: Build 3D models of both the axial-F and equatorial-F chair conformers of the molecule.

  • Calculation Setup:

    • Method Selection: Choose a reliable density functional. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[22] For systems where dispersion forces are important, functionals like ωB97X-D are recommended.

    • Basis Set Selection: Choose a basis set. The Pople-style 6-31G(d) is a common starting point. For higher accuracy, a triple-zeta basis set like def2-TZVP is preferable.[17]

    • Solvation Model: To mimic solution-phase conditions, include a polarizable continuum model (PCM) or a solvation model based on density (SMD).[11][17] Specify the solvent used in experimental studies (e.g., chloroform, water).

    • Job Type: Specify a geometry optimization followed by a frequency calculation (Opt Freq).

  • Execution and Analysis:

    • Run the calculations for both conformers.

    • Self-Validation: After completion, verify that the frequency calculation yields zero imaginary frequencies for each structure. This confirms that the optimized geometry is a true local minimum on the potential energy surface.

    • Extract Energies: Extract the "Sum of electronic and thermal Free Energies" (Gibbs Free Energy) for each conformer.

    • Calculate ΔG: The difference in these values (ΔG = Gequatorial - Gaxial) indicates the relative stability. A negative ΔG means the axial conformer is more stable.

  • Correlation with Experiment: Compare the computationally predicted dominant conformer with the results from NMR analysis. Good agreement between high-level DFT calculations and experimental data provides a high degree of confidence in the conformational assignment.[10][25]

Integrated Analysis: A Case Study

To illustrate the power of this integrated approach, consider a hypothetical N-acetyl-3-fluoropiperidine. A comprehensive analysis would involve the steps outlined above, with the data compiled for clear comparison.

Table 1: Summary of Conformational Analysis Data for N-acetyl-3-fluoropiperidine

Parameter Method Axial-F Conformer Equatorial-F Conformer Conclusion
³JH2ax,H3ax ¹H NMR (CDCl₃)~3.5 Hz~11.5 HzObserved: ~3.2 Hz
³JF3ax,H4ax ¹H NMR (CDCl₃)~38 Hz~15 HzObserved: ~36 Hz
Key NOE 2D NOESYH3ax ↔ H5axH3eq ↔ H2ax/H4axH3ax ↔ H5ax observed
Solid State X-ray CrystalAxial-F observed in crystal
ΔG (kcal/mol) DFT (B3LYP/6-31G(d), PCM=CHCl₃)0.00 (Reference)+1.85Axial-F is 1.85 kcal/mol more stable

Conclusion and Outlook

The conformational analysis of 3-fluoropiperidine derivatives is a nuanced field where stereoelectronic effects often dominate over classical steric arguments. A robust and reliable analysis is not achievable with a single technique. Instead, it requires the thoughtful integration of high-resolution NMR spectroscopy, the definitive solid-state picture from X-ray crystallography, and the energetic and structural insights from high-level computational modeling. By employing the validated protocols described in this guide, researchers can confidently elucidate the three-dimensional structure of these important molecules, paving the way for more precise and rational drug design. The ability to predict and control the conformation of these fluorinated scaffolds will continue to be a significant advantage in the development of next-generation therapeutics.

References

  • University of Southampton ePrints Soton. (2024).
  • PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.
  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • ResearchGate. (2024).
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • NIH National Library of Medicine. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • MDPI. (n.d.).
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Scientific Update. (2019).
  • NIH National Library of Medicine. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • ResearchGate. (2011). Density functional theory (DFT)
  • NIH National Library of Medicine. (n.d.).
  • ResearchGate. (2020).
  • PubMed. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
  • Unbound. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • A beginner's guide to writing the review article. (2024). Fluorine in drug discovery: Role, design and case studies.
  • RSC Publishing. (2022).
  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Sci-Hub. (1993). The calculations of small molecular conformation energy differences by density functional method.
  • Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field?.
  • ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
  • ACS Publications. (2023).
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • ACS Publications. (2023).
  • IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl.
  • RSC Publishing. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • ESA-IPB. (n.d.).

Sources

The Critical Influence of Stereochemistry in Fluorinated Piperidines on Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with biological targets. In the quest to optimize the pharmacological properties of piperidine-containing drug candidates, the introduction of fluorine has emerged as a powerful strategy.[2] Fluorine, the most electronegative element, possesses a small van der Waals radius and a unique ability to modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, metabolic stability, and conformational preferences.[3] These subtle yet profound electronic and steric effects can translate into significant improvements in potency, selectivity, and pharmacokinetic profiles.[4]

However, the true potential of fluorination is only realized when the stereochemistry of the C-F bond is precisely controlled. The spatial orientation of the fluorine atom within the piperidine ring can dramatically alter the molecule's shape, dipole moment, and ability to engage in crucial interactions with its biological target.[5] This guide will provide a comprehensive exploration of the intricate relationship between the stereochemistry of fluorinated piperidines and their biological activity. We will delve into the fundamental principles governing their conformational behavior, examine stereoselective synthetic strategies, and present case studies that underscore the critical importance of stereochemical control in the design and development of novel therapeutics.

The Conformational Landscape of Fluorinated Piperidines: A Delicate Balance of Forces

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a specific biological target. In fluorinated piperidines, the orientation of the fluorine substituent—axial or equatorial—is governed by a complex interplay of steric and electronic effects.

The Axial Preference of Fluorine: Counterintuitive yet Favorable

Contrary to what might be expected based on simple steric considerations, fluorine substituents on a piperidine ring often exhibit a preference for the more sterically hindered axial position. This phenomenon is a consequence of several stabilizing electronic interactions:

  • Hyperconjugation: A key factor driving the axial preference is hyperconjugation, an interaction between the filled σ orbitals of adjacent C-H or C-C bonds and the antibonding σ* orbital of the C-F bond. When the fluorine is in the axial position, there are two anti-periplanar C-H bonds that can effectively donate electron density into the σ* C-F orbital, leading to a stabilizing effect.[5]

  • Charge-Dipole Interactions: In protonated piperidinium salts, a significant electrostatic attraction exists between the positive charge on the nitrogen atom and the partial negative charge on the axial fluorine atom. This charge-dipole interaction further stabilizes the axial conformation.[5]

  • Dipole Minimization: The overall molecular dipole moment can also influence conformational preference. In some cases, the axial orientation of the fluorine atom leads to a lower overall dipole moment, which is energetically favorable.[5]

The interplay of these forces is subtle and can be influenced by the presence of other substituents on the piperidine ring and the nature of the solvent.[6]

Characterizing Conformation: NMR Spectroscopy and Computational Modeling

The precise determination of the conformational preferences of fluorinated piperidines is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants between fluorine and adjacent protons (³JH-F) are particularly informative. Larger coupling constants are indicative of an anti-periplanar relationship, which corresponds to an axial fluorine, while smaller coupling constants suggest a gauche relationship, characteristic of an equatorial fluorine.[7]

Computational modeling, using methods such as Density Functional Theory (DFT), provides valuable insights into the relative energies of different conformers and helps to dissect the contributions of various steric and electronic effects.[7] These theoretical calculations, when combined with experimental NMR data, provide a robust understanding of the conformational landscape of fluorinated piperidines.

Stereoselective Synthesis: Accessing Conformationally Defined Fluorinated Piperidines

The ability to synthesize stereochemically pure fluorinated piperidines is paramount for investigating their biological activities and for the development of single-isomer drugs. Several stereoselective synthetic strategies have been developed to achieve this goal.

Asymmetric Hydrogenation of Fluoropyridines

One of the most efficient methods for the synthesis of cis-fluorinated piperidines is the asymmetric hydrogenation of fluoropyridinium salts.[3] This approach utilizes chiral catalysts, often based on rhodium or iridium, to control the stereochemical outcome of the hydrogenation reaction. The choice of chiral ligand is critical for achieving high enantioselectivity.

G cluster_synthesis Asymmetric Hydrogenation of a Fluoropyridine Fluoropyridine Fluoropyridine Pyridinium Fluoropyridinium Salt Fluoropyridine->Pyridinium Quaternization Dihydropyridine Dihydropyridine Intermediate Pyridinium->Dihydropyridine [Rh]-H / H₂ Chiral Ligand Piperidine cis-Fluoropiperidine Dihydropyridine->Piperidine Hydrogenation caption Asymmetric Hydrogenation Workflow

Asymmetric Hydrogenation Workflow
Diastereoselective Fluorination

Another powerful strategy involves the diastereoselective fluorination of chiral piperidine precursors. This can be achieved using electrophilic fluorinating reagents in the presence of a chiral auxiliary or catalyst. The existing stereocenters in the piperidine precursor direct the approach of the fluorinating agent, leading to the preferential formation of one diastereomer.

A detailed experimental protocol for a representative stereoselective synthesis is provided in the "Experimental Protocols" section of this guide.

The Impact of Stereochemistry on Biological Activity: Case Studies

The precise three-dimensional arrangement of atoms in a fluorinated piperidine can have a profound impact on its biological activity. The following case studies illustrate this critical relationship.

Paroxetine: A Chiral Antidepressant

Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders, is a prime example of a fluorinated piperidine drug where stereochemistry is crucial for its therapeutic effect.[8] Paroxetine has two chiral centers, giving rise to four possible stereoisomers. The therapeutically active enantiomer is the (-)-trans-(3S,4R)-isomer.[9] This specific stereoisomer possesses high affinity and selectivity for the serotonin transporter (SERT), effectively blocking the reuptake of serotonin and increasing its concentration in the synaptic cleft. The other stereoisomers exhibit significantly lower affinity for SERT and are therapeutically inactive.[9] The fluorine atom in the 4-position of the piperidine ring plays a key role in the binding of paroxetine to SERT, likely through favorable interactions with amino acid residues in the binding pocket.[1]

StereoisomerSERT Binding Affinity (Ki, nM)
(-)-trans-(3S,4R)~1
(+)-trans-(3R,4S)>1000
cis-isomersLow affinity
CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Small molecule antagonists of CCR5 that contain a fluorinated piperidine moiety have been developed as effective anti-HIV agents. The stereochemistry of the fluorine substitution on the piperidine ring is critical for potent CCR5 antagonism. For instance, in a series of piperidine-based CCR5 antagonists, the introduction of a fluorine atom at the 4-position with a specific stereochemistry led to a significant enhancement in antiviral activity.[10] Molecular modeling studies suggest that the fluorine atom engages in specific interactions with the receptor, contributing to the high binding affinity.

G cluster_pathway CCR5-Mediated HIV Entry and its Inhibition HIV HIV Virion (gp120) CD4 CD4 Receptor HIV->CD4 Primary Binding CCR5 CCR5 Co-receptor HIV->CCR5 Co-receptor Binding CD4->CCR5 Conformational Change in gp120 Fusion Membrane Fusion CCR5->Fusion Triggers Cell Host Cell Membrane Infection Viral Entry and Infection Fusion->Infection Antagonist Fluorinated Piperidine CCR5 Antagonist Antagonist->CCR5 Blocks gp120 Binding caption Inhibition of HIV Entry by CCR5 Antagonists

Inhibition of HIV Entry by CCR5 Antagonists

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Fluoropyridinium Salt

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Fluoropyridinium salt (1.0 mmol)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

  • Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)

  • Anhydrous, degassed solvent (e.g., methanol, 10 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral phosphine ligand.

  • Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

  • The fluoropyridinium salt is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • The reaction mixture is stirred under a positive pressure of hydrogen (e.g., 50 psi) at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired fluorinated piperidine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

In Vitro Radioligand Binding Assay for CCR5 Receptor

This protocol outlines a general procedure for determining the binding affinity of fluorinated piperidine derivatives to the CCR5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CCR5 receptor

  • [¹²⁵I]-MIP-1β (radioligand)

  • Fluorinated piperidine test compounds

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known CCR5 antagonist)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • A dilution series of the fluorinated piperidine test compounds is prepared in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • The plate is incubated at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand.

  • The filters are washed with ice-cold binding buffer.

  • The filters are dried, and scintillation cocktail is added to each well.

  • The radioactivity is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves.

  • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The stereochemical orientation of fluorine in the piperidine scaffold is a critical determinant of biological activity. The subtle interplay of steric and electronic effects that govern the conformational preferences of these molecules has a profound impact on their ability to interact with biological targets. As our understanding of these intricate relationships deepens, and as stereoselective synthetic methodologies become more sophisticated, the rational design of novel fluorinated piperidine-based therapeutics will continue to advance.

Future research in this field will likely focus on:

  • The development of novel and more efficient stereoselective fluorination and hydrogenation methods.

  • The exploration of a wider range of fluorinated piperidine scaffolds with diverse substitution patterns.

  • The use of advanced computational methods to accurately predict the conformational behavior and biological activity of these compounds.

  • The application of these principles to the design of drugs for a broader range of therapeutic targets.

By harnessing the unique properties of fluorine and the principles of stereochemistry, medicinal chemists are well-positioned to develop the next generation of safer and more effective drugs.

References

  • Schaffner, A.-P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11058-11065. Available from: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • Velazquez, F., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 21(11), 1595-1610. Available from: [Link]

  • Ghoneim, K., & Al-Sha'er, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 24(13), 10893. Available from: [Link]

  • Smith, Kline & French Laboratories Ltd. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • da Silva, J. C. R., et al. (2024). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences, 25(11), 5762. Available from: [Link]

  • Jampilek, J. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115662. Available from: [Link]

  • Park, J., et al. (2013). diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Bulletin of the Korean Chemical Society, 34(7), 2013-2016. Available from: [Link]

  • Jackson, G. N., et al. (2015). Fluorinated mechanism-based inhibitors: common themes and recent developments. Chemical Society Reviews, 44(11), 3861-3881. Available from: [Link]

  • Zhang, Y., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(1), 226-240. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • da Silva, J. C. R., et al. (2024). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. MDPI. Available from: [Link]

  • Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14619-14641. Available from: [Link]

  • Thiry, A., et al. (2016). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 137-143. Available from: [Link]

  • White, A. D., et al. (2011). Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Tetrahedron Letters, 52(24), 3103-3105. Available from: [Link]

  • Strizki, J. M., et al. (2002). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 12(23), 3371-3374. Available from: [Link]

  • Guzior, N., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 26(11), 3267. Available from: [Link]

  • Reddy, T. S., et al. (2019). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. The Journal of Organic Chemistry, 84(16), 10189-10201. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]

  • Guzior, N., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10565. Available from: [Link]

  • Panteleev, J., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(31), 10630-10634. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • Mondal, S., et al. (2019). Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Chemical Science, 10(4), 1189-1193. Available from: [Link]

  • Guzior, N., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 26(11), 3267. Available from: [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. Available from: [Link]

  • Aggarwal, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 881622. Available from: [Link]

  • Kotha, S., et al. (2005). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses, 81, 177. Available from: [Link]

  • Ghoneim, K., & Al-Sha'er, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Guzior, N., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. ResearchGate. Available from: [Link]

  • Fish, K. E., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Ronsisvalle, S., et al. (2018). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 57(49), 16184-16188. Available from: [Link]

  • Schaffner, A.-P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

  • Tavasli, M., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 8(19), 4369-4375. Available from: [Link]

  • Lannes, J., et al. (2022). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. MDPI. Available from: [Link]

  • O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Chemical Communications, 48(77), 9574-9576. Available from: [Link]

  • Ismalaj, E., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(17), 11847-11858. Available from: [Link]

  • Kiss, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6593. Available from: [Link]

  • Dong-Ming, S., et al. (2009). Antagonists of Human CCR5 Receptor Containing 4-(Pyrazolyl)piperidine Side Chains. Part 2. Discovery of Potent Selective, and Orally Bioavailable Compounds. Journal of Medicinal Chemistry, 52(23), 7491-7507. Available from: [Link]

  • Fish, K. E., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. Available from: [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Stereospecific Synthesis of (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the stereospecific synthesis of (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine, a valuable fluorinated piperidine building block for the development of novel therapeutics. The described synthetic strategy commences with the commercially available ethyl 1-Boc-4-oxopiperidine-3-carboxylate and proceeds through a three-step sequence involving electrophilic fluorination, diastereoselective reduction, and subsequent ester reduction. This application note details the underlying scientific principles for achieving high stereocontrol, provides step-by-step experimental protocols, and includes tabulated data and process flow diagrams to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine isomer represents a chiral building block of significant interest for the synthesis of complex drug candidates, where precise control of stereochemistry is paramount for therapeutic efficacy and safety.

The synthetic challenge lies in the stereospecific installation of the fluorine and hydroxymethyl groups in a syn relationship on the piperidine ring. This guide presents a robust and well-precedented synthetic route designed to address this challenge, offering a practical approach for medicinal chemists and process development scientists.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a linear three-step sequence starting from ethyl 1-Boc-4-oxopiperidine-3-carboxylate. The key to achieving the desired (3S,4R) stereochemistry is a substrate-directed, chelation-controlled reduction of the 4-keto group in an intermediate α-fluoro-β-keto ester.

The overall synthetic transformation is depicted below:

Synthetic_Workflow cluster_legend Legend start Ethyl 1-Boc-4-oxopiperidine-3-carboxylate intermediate1 Ethyl 1-Boc-3-fluoro-4-oxopiperidine-3-carboxylate start->intermediate1 Step 1: α-Fluorination intermediate2 Ethyl (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine-3-carboxylate intermediate1->intermediate2 Step 2: Diastereoselective Ketone Reduction final_product (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine intermediate2->final_product Step 3: Ester Reduction Starting Material Starting Material Final Product Final Product

Caption: Overall synthetic workflow for (3S,4R)-1-Boc-3-fluoro-4-hydroxymethylpiperidine.

The rationale for this approach is as follows:

  • Step 1: α-Fluorination: The synthesis commences with the introduction of the fluorine atom at the C3 position. The use of an electrophilic fluorinating agent, such as Selectfluor®, on the β-keto ester starting material is a well-established method for the synthesis of α-fluoro carbonyl compounds.[3][4]

  • Step 2: Diastereoselective Ketone Reduction: This is the pivotal step for establishing the desired stereochemistry. The reduction of the C4 ketone is directed by the neighboring fluoro and ester functionalities. A chelation-controlled reduction, for instance with a bulky hydride reagent, is expected to favor the delivery of the hydride from the less hindered face, leading to the desired syn relationship between the C3-fluoro and C4-hydroxyl groups.[5]

  • Step 3: Ester Reduction: The final step involves the reduction of the ethyl ester at C3 to the corresponding primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH4) is employed for this transformation, which readily reduces esters to alcohols.[6][7]

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
Ethyl 1-Boc-4-oxopiperidine-3-carboxylate≥95%Commercially Available
Selectfluor®Reagent GradeCommercially Available
AcetonitrileAnhydrousCommercially Available
Sodium Borohydride≥98%Commercially Available
MethanolAnhydrousCommercially Available
Lithium Aluminum Hydride (LiAlH4)1.0 M in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated aq. Sodium BicarbonatePrepared in-house
Saturated aq. Ammonium ChloridePrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Glassware should be oven-dried prior to use.

Step 1: Synthesis of Ethyl 1-Boc-3-fluoro-4-oxopiperidine-3-carboxylate

Reaction Principle: This reaction proceeds via the enolate of the β-keto ester, which then attacks the electrophilic fluorine of Selectfluor®.

Fluorination_Mechanism cluster_reaction α-Fluorination of β-Keto Ester Start Ethyl 1-Boc-4-oxopiperidine-3-carboxylate Enolate Enolate Intermediate Start->Enolate Base (implicit) Product Ethyl 1-Boc-3-fluoro-4-oxopiperidine-3-carboxylate Enolate->Product Electrophilic Fluorination Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Product

Sources

Application Note & Protocols: Diastereoselective Reduction of 1-Boc-3-fluoro-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The strategic introduction of fluorine into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Specifically, the 3-fluoro-4-hydroxypiperidine core is a valuable building block for synthesizing complex drug candidates.[3]

The synthesis of this core, however, presents a significant stereochemical challenge: the reduction of the prochiral ketone in 1-Boc-3-fluoro-4-oxopiperidine. This reduction generates two diastereomers, syn and anti, depending on the facial selectivity of the hydride attack. Controlling this diastereoselectivity is paramount, as the biological activity of the final compound often depends on a single, precisely defined stereoisomer.

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the diastereoselective reduction of 1-Boc-3-fluoro-4-oxopiperidine to selectively yield either the syn or anti alcohol.

Mechanistic Rationale: Controlling Stereochemistry

The stereochemical outcome of the hydride reduction of an α-substituted ketone is governed by a delicate interplay of steric and electronic factors. The presence of the electronegative fluorine atom at the C3 position is the key determinant of selectivity. Two primary models predict the outcome: the Felkin-Anh model and the Cornforth (or Polar Felkin-Anh) model.[4]

  • Felkin-Anh Model (Steric Control): This model predicts that the incoming nucleophile (hydride) will approach the carbonyl carbon from the least sterically hindered trajectory.[5] The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. This model is typically dominant when using bulky reducing agents.

  • Cornforth Model (Dipole Control): For α-heteroatom-substituted ketones, the Cornforth model posits that the dipole moments of the C-X bond (where X is the heteroatom) and the C=O bond will align in an anti-parallel fashion to minimize electrostatic repulsion.[4][6] This conformational preference dictates the face of hydride attack. This model often explains the selectivity observed with smaller, non-chelating hydride reagents.

The choice of reducing agent is therefore the critical experimental variable used to switch the diastereoselectivity between the syn and anti products.

G cluster_start Starting Material cluster_reagents Selective Reduction Strategies cluster_products Diastereomeric Products start 1-Boc-3-fluoro-4-oxopiperidine reagent_syn Bulky Hydride (e.g., L-Selectride®) Steric Control start->reagent_syn Felkin-Anh Pathway reagent_anti Small Hydride (e.g., NaBH₄) Dipole/Chelation Control start->reagent_anti Cornforth Pathway product_syn syn-1-Boc-3-fluoro-4-hydroxypiperidine reagent_syn->product_syn product_anti anti-1-Boc-3-fluoro-4-hydroxypiperidine reagent_anti->product_anti

Sources

Application Notes and Protocols for the Synthesis of cis-3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the cis-3,4-Disubstituted Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for engaging with biological targets. Among the various substitution patterns, the cis-3,4-disubstituted piperidine motif holds particular importance. The defined spatial relationship between the two substituents can be critical for achieving high-affinity and selective interactions with enzymes and receptors. Consequently, the development of robust and stereoselective synthetic methods to access these valuable building blocks is a paramount objective for medicinal and organic chemists.[1][3]

This comprehensive guide provides an in-depth exploration of key synthetic strategies for preparing cis-3,4-disubstituted piperidines. We will delve into the mechanistic rationale behind these methods, offering detailed, field-proven protocols and insights to empower researchers in their synthetic endeavors.

Strategic Approaches to cis-3,4-Disubstituted Piperidines

The stereoselective construction of the cis-3,4-disubstituted piperidine core can be achieved through several elegant synthetic disconnections. This guide will focus on three prominent and reliable strategies:

  • Diastereoselective Hydrogenation of 3,4-Disubstituted Pyridines: A direct and often highly efficient method that leverages the facial bias imposed by substituents on the aromatic precursor.

  • Stereospecific Ring Expansion of Azetidines: A less common but powerful approach that transfers the stereochemistry from a smaller, well-defined ring system.

  • Acid-Catalyzed Prins Cyclization: An intramolecular cyclization that can be tuned to favor the formation of the cis-diastereomer under specific conditions.

The following sections will provide a detailed examination of each of these methodologies, complete with mechanistic insights and actionable protocols.

Methodology 1: Diastereoselective Catalytic Hydrogenation of 3,4-Disubstituted Pyridines

The catalytic hydrogenation of substituted pyridines is a fundamental and widely employed strategy for the synthesis of piperidines. The stereochemical outcome of this reduction is often influenced by the nature of the catalyst, the solvent, and the substituents on the pyridine ring. For 3,4-disubstituted pyridines, hydrogenation frequently proceeds with a high degree of cis-diastereoselectivity, as the substrate tends to adsorb to the catalyst surface from the less sterically hindered face.

Mechanistic Rationale

The hydrogenation of a pyridine ring is a complex process involving multiple steps of hydrogen addition and the formation of partially saturated intermediates. The high cis-selectivity observed in many cases can be rationalized by the "Horiuti-Polanyi" mechanism. The pyridine ring initially adsorbs onto the surface of the heterogeneous catalyst. Subsequent delivery of hydrogen atoms from the catalyst surface to the same face of the ring leads to the formation of the all-cis substituted piperidine. Acidic conditions are often employed to protonate the pyridine nitrogen, which can enhance the rate of reduction and in some cases, improve the stereoselectivity.[4][5]

G cluster_0 Catalytic Hydrogenation Workflow Pyridine 3,4-Disubstituted Pyridine Hydrogenation Hydrogenation (H2, Pressure, Solvent) Pyridine->Hydrogenation Catalyst Heterogeneous Catalyst (e.g., PtO2, Rh/C) Catalyst->Hydrogenation Piperidine cis-3,4-Disubstituted Piperidine Hydrogenation->Piperidine

Figure 1: General workflow for the catalytic hydrogenation of a 3,4-disubstituted pyridine to the corresponding cis-piperidine.

Application Notes and Protocol: Platinum(IV) Oxide Catalyzed Hydrogenation

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for the hydrogenation of pyridines.[4][6] The following protocol is a representative example for the synthesis of cis-3,4-disubstituted piperidines.

Protocol 1: cis-Selective Hydrogenation using PtO₂

Materials:

  • 3,4-Disubstituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Celite®

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of the 3,4-disubstituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure vessel, add PtO₂ (5 mol%).[4]

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[4]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic extracts and filter through a pad of Celite® to remove the catalyst.[4]

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the residue by column chromatography on silica gel to afford the desired cis-3,4-disubstituted piperidine.[4]

Trustworthiness and Self-Validation:

  • The progress of the hydrogenation can be monitored by the uptake of hydrogen.

  • The stereochemical outcome should be confirmed by NMR spectroscopy, paying close attention to the coupling constants between the protons at C3 and C4.

CatalystPressure (bar)Temperature (°C)SolventTypical Yield (%)cis:trans RatioReference
PtO₂50-70Room Temp.Acetic Acid80-95>95:5[4]
Rh/C540TFE70-90High cis[2]
Rh₂O₃540TFE85-98High cis[2]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation.

Methodology 2: Stereoselective Ring Transformation of 2-(2-Mesyloxyethyl)azetidines

This elegant strategy provides a powerful means to synthesize cis-3,4-disubstituted piperidines with a high degree of stereocontrol.[7][8] The key to this approach is the stereospecific synthesis of a substituted azetidine precursor, whose stereochemistry is then transferred to the final piperidine product through a ring-expansion reaction.

Mechanistic Rationale

The synthesis begins with a stereocontrolled preparation of a 2-(2-hydroxyethyl)azetidine, which is then converted to the corresponding mesylate. Treatment of this mesylate with a nucleophile induces an intramolecular cyclization to form a transient bicyclic azetidinium ion. The subsequent nucleophilic attack on this strained intermediate occurs via an Sₙ2-type mechanism, leading to the opening of the four-membered ring and the formation of the cis-3,4-disubstituted piperidine.[9] The cis stereochemistry is a direct consequence of the geometry of the bicyclic intermediate and the backside attack of the nucleophile.[9]

G cluster_1 Azetidine Ring Expansion Workflow Azetidine 2-(2-Mesyloxyethyl)azetidine Cyclization Intramolecular Cyclization Azetidine->Cyclization Nucleophile Nucleophile (e.g., AcO-, Br-) RingOpening SN2 Ring Opening Nucleophile->RingOpening Intermediate Bicyclic Azetidinium Ion Cyclization->Intermediate Intermediate->RingOpening Piperidine cis-3,4-Disubstituted Piperidine RingOpening->Piperidine

Figure 2: Workflow for the synthesis of cis-3,4-disubstituted piperidines via azetidine ring expansion.

Application Notes and Protocol: Ring Expansion of a Mesylated Azetidine

The following protocol outlines the general procedure for the ring expansion of a 2-(2-mesyloxyethyl)azetidine to a cis-3,4-disubstituted piperidine.[7]

Protocol 2: Synthesis of a cis-4-Acetoxypiperidine

Materials:

  • 2-(2-Mesyloxyethyl)azetidine derivative (1.0 eq)

  • Potassium acetate (3.0 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-(2-mesyloxyethyl)azetidine derivative (1.0 eq) in anhydrous DMF.

  • Add potassium acetate (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cis-4-acetoxy-3-substituted piperidine.

Trustworthiness and Self-Validation:

  • The starting azetidine's stereochemistry must be rigorously established, as it dictates the final product's stereochemistry.

  • The formation of the cis-piperidine should be confirmed by detailed NMR analysis, including NOE experiments if necessary.

NucleophileProductTypical Yield (%)Reference
Acetatecis-4-Acetoxypiperidine70-85[7]
Bromidecis-4-Bromopiperidine65-80[7][8]
Formatecis-4-Formyloxypiperidine75-90[7]

Table 2: Examples of Nucleophiles and Products in Azetidine Ring Expansion.

Methodology 3: HCl-Catalyzed Prins Cyclization

The Prins cyclization is a powerful carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile.[10] When applied intramolecularly, this reaction can be a highly effective method for the synthesis of heterocyclic systems, including piperidines. By carefully selecting the acid catalyst and reaction conditions, the Prins cyclization can be directed to favor the formation of the cis-3,4-disubstituted piperidine.[10]

Mechanistic Rationale

In the context of synthesizing cis-3,4-disubstituted piperidines, the starting material is typically an N-protected homoallylic amine bearing an aldehyde or ketone. Treatment with a Brønsted acid, such as HCl, protonates the carbonyl oxygen, activating it for intramolecular attack by the alkene. This cyclization proceeds through a chair-like transition state to form a tertiary carbocation. The subsequent attack of a nucleophile (e.g., chloride from HCl) from the axial position leads to the thermodynamically favored product with a cis relationship between the substituents at the 3 and 4 positions.[10]

G cluster_2 Prins Cyclization Workflow StartingMaterial N-Protected Homoallylic Amine Aldehyde Cyclization Intramolecular Cyclization StartingMaterial->Cyclization Acid Brønsted Acid (e.g., HCl) Acid->Cyclization Intermediate Carbocation Intermediate Cyclization->Intermediate NucleophilicAttack Nucleophilic Attack Intermediate->NucleophilicAttack Piperidine cis-3,4-Disubstituted Piperidine NucleophilicAttack->Piperidine

Figure 3: General workflow for the HCl-catalyzed Prins cyclization to form cis-3,4-disubstituted piperidines.

Application Notes and Protocol: HCl-Catalyzed Prins Cyclization

The following protocol provides a general procedure for the synthesis of cis-3,4-disubstituted piperidines via an HCl-catalyzed Prins cyclization.[10]

Protocol 3: cis-Selective Prins Cyclization

Materials:

  • N-Tosyl homoallylic amine aldehyde (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • HCl solution in diethyl ether (e.g., 2 M)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-tosyl homoallylic amine aldehyde (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C in a dry ice/acetone bath.[10]

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 16 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cis-3,4-disubstituted piperidine.[10]

Trustworthiness and Self-Validation:

  • The use of anhydrous conditions is crucial for the success of this reaction.

  • The diastereoselectivity of the reaction is highly dependent on the temperature and the nature of the acid catalyst. Low temperatures generally favor the formation of the cis-isomer.[10]

Acid CatalystTemperature (°C)Typical Yield (%)cis:trans RatioReference
HCl-7862-86up to 98:2[10]
MeAlCl₂6153-90up to 3:97 (trans)[10]

Table 3: Effect of Acid Catalyst on the Diastereoselectivity of the Prins Cyclization. Note that Lewis acids like MeAlCl₂ can favor the trans-isomer.

Conclusion

The stereoselective synthesis of cis-3,4-disubstituted piperidines is a critical endeavor for advancing drug discovery programs. This guide has detailed three robust and reliable methodologies: catalytic hydrogenation of pyridines, ring expansion of azetidines, and the Prins cyclization. By understanding the mechanistic underpinnings of these transformations and adhering to the provided protocols, researchers can confidently access these valuable scaffolds. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the specific requirements of the target molecule. Each method offers a unique set of advantages, providing a versatile toolkit for the modern synthetic chemist.

References

  • Laschat, S., & Dickner, T. (2000). Synthesis of Substituted Piperidines. Synthesis, 2000(13), 1781–1813.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.
  • Williams, J. T., Bahia, P. S., Kariuki, B. M., Spencer, N., Philp, D., & Snaith, J. S. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(7), 2460–2471. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry, 4(5), 1465-1470.
  • Mollet, K., Catak, S., Waroquier, M., Van Speybroeck, V., D’hooghe, M., & De Kimpe, N. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364–8375. [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 456–461. [Link]

  • Krasavin, M., et al. (2018). Stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group to give cis-configured 2,4-disubstituted 1-alkylpiperidines. As referenced in a broader review on piperidine synthesis.
  • Anderson, R. J., et al. (2010). Diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction. As referenced in a broader review on piperidine synthesis.
  • Snaith, J. S., et al. (2006). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Synfacts, 2006(07), 0657–0657. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The chemistry of 2-(halomethyl)azetidines. Chemical Society Reviews, 37(7), 1457–1477.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and Efficient Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]

  • Zhou, Q., Zhang, L., Meng, W., Feng, X., Yang, J., & Du, H. (2016). Borane-Catalyzed Metal-Free Transfer Hydrogenation of Pyridines. Organic Letters, 18(19), 5189–5191. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000). Aza-Prins−Pinacol Approach to the Synthesis of 3-Acylpiperidines. Organic Letters, 2(23), 3679–3681. [Link]

  • De Kimpe, N., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-8375. [Link]

  • O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1367-1376. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Functionalization of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine atoms into such scaffolds can profoundly modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity. The molecule, (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, represents a versatile and stereochemically defined building block for drug discovery programs. It possesses two key synthetic handles for diversification: a primary alcohol at the C4 position and a Boc-protected secondary amine at the N1 position.

This comprehensive guide provides detailed protocols and expert insights into the strategic functionalization of this valuable intermediate. We will explore robust coupling methodologies at both the C4-hydroxymethyl group and, following deprotection, the N1-piperidine nitrogen. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions effectively.

Part 1: Coupling Reactions at the C4-Hydroxymethyl Group via the Mitsunobu Reaction

The primary alcohol of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is an ideal site for introducing a wide variety of functional groups. While direct etherification or esterification is possible, the Mitsunobu reaction offers a powerful and exceptionally mild alternative for forming C-O, C-N, and C-S bonds.[1]

Expertise & Rationale: Why Choose the Mitsunobu Reaction?

The Mitsunobu reaction is a redox-condensation reaction that activates an alcohol for substitution by a suitable nucleophile.[2] Its primary advantages in this context are:

  • Mild Conditions: The reaction typically proceeds at or below room temperature, preserving the integrity of the Boc protecting group and other sensitive functionalities.

  • Broad Nucleophile Scope: A vast range of acidic nucleophiles (pKa < 15), including phenols, carboxylic acids, imides, and thiols, can be efficiently coupled.[1][2]

  • Stereochemical Control: For secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry, a feature of immense value in complex synthesis.[2][3][4] While our substrate is a primary alcohol, this characteristic highlights the reaction's precision.

The core mechanism involves the activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation generates a highly reactive oxyphosphonium salt, which is then readily displaced by the nucleophile.[3]

Experimental Protocol: O-Arylation of the C4-Hydroxymethyl Group

This protocol details the coupling of the piperidine alcohol with a representative phenol (e.g., 4-nitrophenol) to form an aryl ether linkage.

Materials & Reagents:

  • (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

  • Phenol of choice (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (1.0 eq.), the chosen phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the starting piperidine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the cooled solution over 10-15 minutes. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product contains triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel to yield the desired ether product.

Data Summary: Representative Mitsunobu Couplings
NucleophileReagentsSolventTemp (°C)Time (h)Typical Yield
4-NitrophenolPPh₃, DIADTHF0 to RT1675-90%
Benzoic AcidPPh₃, DEADTHF0 to RT1280-95%
PhthalimidePPh₃, DIADCH₂Cl₂0 to RT2470-85%
ThiophenolPPh₃, DEADTHF0 to RT865-80%
Visualization: Mitsunobu Reaction Workflow

Mitsunobu_Workflow start 1. Reagent Setup (Piperidine, Phenol, PPh₃) in anhydrous THF cool 2. Cool to 0 °C start->cool add_dead 3. Add DIAD/DEAD (dropwise) cool->add_dead react 4. Stir at RT (12-24h) add_dead->react monitor 5. Monitor by TLC / LC-MS react->monitor concentrate 6. Concentrate (remove THF) monitor->concentrate Reaction Complete extract 7. Work-up (EtOAc, NaHCO₃, Brine) concentrate->extract purify 8. Purify (Silica Gel Chromatography) extract->purify product Final Product: Aryl Ether purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

Part 2: N-Arylation via Buchwald-Hartwig Coupling

To functionalize the piperidine nitrogen, the N-Boc protecting group must first be removed. The resulting secondary amine is a versatile nucleophile for various coupling reactions, most notably the powerful palladium-catalyzed Buchwald-Hartwig amination, which forges a C-N bond with an aryl halide.[5]

Step A: Protocol for N-Boc Deprotection

Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group valued for its stability to a wide range of conditions but its facile removal under acidic conditions.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are the most common and effective reagents for this transformation.[6]

Procedure:

  • Setup: Dissolve the Boc-protected piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Redissolve the residue in DCM and add a saturated aqueous NaHCO₃ solution carefully until the pH is basic (>8) to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used immediately in the next step.

Step B: Protocol for Buchwald-Hartwig N-Arylation

Rationale and Mechanism: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(aryl)-N bonds under relatively mild conditions.[7] The reaction's success hinges on a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5] The choice of ligand, base, and solvent is critical, especially for coupling secondary amines like piperidine.[8]

Materials & Reagents:

  • Deprotected fluoro-piperidinemethanol (from Step A)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-type palladacycle)

  • Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq. relative to Pd).

  • Reagent Addition: In the glovebox or under a strong flow of inert gas, add the base (1.5-2.0 eq.), the aryl halide (1.0 eq.), and the deprotected piperidine (1.2 eq.).

  • Solvent and Reaction: Add the anhydrous, deoxygenated solvent. Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up:

    • Once complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.[5]

    • Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Optimized Buchwald-Hartwig Conditions for Piperidines
Catalyst / LigandBaseSolventTemp (°C)Aryl Halide TypeTypical Yield
Pd₂(dba)₃ / XPhosNaOtBuToluene100Ar-Br, Ar-Cl80-95%
RuPhos-G3-PdK₃PO₄Dioxane110Ar-Br75-90%
Pd(OAc)₂ / SPhosCs₂CO₃t-BuOH90Ar-Br, Ar-I70-88%
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)-X]L₂ (Oxidative Addition) A->B Oxidative Addition C [Ar-Pd(II)-NR₂]L₂ (Ligand Exchange) B->C Amine Binding & Deprotonation C->A Reductive Elimination D Ar-NR₂ (Product) C->D      center ArX Ar-X ArX->B R2NH R₂NH + Base R2NH->C

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]

  • Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . Synfacts. [Link]

  • Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues**. ResearchGate. [Link]

  • Method for synthesizing 1-BOC-3-piperidone.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . The Journal of Organic Chemistry. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Open Research@CSIR-NIScPR. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . National Institutes of Health (NIH). [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands . National Institutes of Health (NIH). [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles . Organic Process Research & Development. [Link]

Sources

Definitive Spectral Assignment of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: A Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, and its value is often enhanced through strategic fluorination to modulate physicochemical properties like metabolic stability and binding affinity. This application note provides a comprehensive guide to the complete ¹H, ¹³C, and ¹⁹F NMR spectral assignment of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, a valuable chiral building block. We detail a systematic workflow, leveraging a suite of 1D and 2D NMR experiments, to overcome the analytical challenges posed by conformational heterogeneity from the Boc-protecting group and complex spin-spin couplings introduced by the fluorine atom. The methodology described herein serves as an authoritative protocol for researchers engaged in the synthesis and characterization of complex fluorinated molecules.

Introduction: The Challenge of Fluorinated Scaffolds

Fluorine-containing motifs are increasingly incorporated into pharmaceutical candidates to enhance properties such as bioavailability and metabolic stability.[1][2] The piperidine ring, in particular, is a privileged structure in drug design. The title compound, (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, combines these features, presenting a synthetically useful building block. However, its structural verification by NMR spectroscopy is non-trivial.

The key analytical challenges include:

  • Fluorine Coupling: The presence of the ¹⁹F nucleus (I = ½, 100% natural abundance) introduces complex homonuclear and heteronuclear spin-spin couplings (J-couplings), splitting signals in ¹H and ¹³C spectra over one to five bonds.[3][4]

  • Stereochemistry: Unambiguously confirming the cis relative stereochemistry between the fluorine at C3 and the hydroxymethyl group at C4 is critical and requires careful analysis of proton-proton coupling constants (³JHH).[5]

  • Conformational Dynamics: The bulky tert-butoxycarbonyl (Boc) protecting group can lead to slow rotation around the N-C(O) amide bond, resulting in broadened signals or even the presence of multiple conformers in solution.[6]

This guide systematically addresses these challenges through a logical workflow, demonstrating how a combination of NMR experiments can provide a definitive and self-validating structural assignment.

Molecular Structure and Numbering Scheme

For clarity, the following atom numbering scheme will be used throughout this document. The rel-(3S,4R) designation indicates a racemic mixture of the (3S,4R) and (3R,4S) enantiomers, with a consistent cis relationship between the C3-F and C4-CH₂OH substituents.

Figure 1: Molecular structure and numbering of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine.

Experimental Protocols

Sample Preparation Protocol
  • Weighing: Accurately weigh 15-20 mg of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced signal dispersion or studies involving hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[7]

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Standard: For quantitative applications, an internal standard can be added, though it is not necessary for structural elucidation.

NMR Data Acquisition Protocol

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Standard 1D Spectra:

    • ¹H NMR: Acquire with a standard pulse program (e.g., zg30). Use 16-32 scans with a relaxation delay (d1) of 2 seconds.

    • ¹³C{¹H} NMR: Acquire with proton decoupling (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • ¹⁹F NMR: Acquire with a standard 1D pulse sequence. ¹H decoupling is often unnecessary but can simplify complex multiplets. The spectral width should be set to cover the expected range for organofluorine compounds (approx. -50 to -250 ppm).[8]

  • 2D Correlation Spectra:

    • COSY (¹H-¹H Correlation Spectroscopy): Use a standard gradient-enhanced sequence (e.g., cosygpqf). Acquire with 2-4 scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-enhanced, sensitivity-improved sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3). This experiment correlates protons with their directly attached carbons and distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[10]

G cluster_1d 1. 1D NMR Acquisition cluster_2d 2. 2D NMR Correlation cluster_analysis 3. Data Integration & Assignment H1 ¹H NMR (Proton Environment) C13 ¹³C NMR (Carbon Skeleton) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Links H to attached C F19 ¹⁹F NMR (Fluorine Environment) C13->HSQC Links H to attached C HMBC HMBC (¹H-¹³C Long-Range Corr.) C13->HMBC Assembles fragments Assign Proton & Carbon Assignment COSY->Assign HSQC->HMBC Assembles fragments HSQC->Assign HMBC->Assign Stereo Stereochemical Confirmation (J-Coupling) Assign->Stereo Assign->Stereo Structure Final Structure Validation Stereo->Structure

Figure 2: Logical workflow for the complete NMR spectral assignment.

Spectral Data Analysis and Assignment

The following assignments are based on spectra acquired in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

¹H NMR Analysis
  • δ 4.80 (dm, 1H, H3): This downfield signal is characteristic of a proton attached to a fluorine-bearing carbon. It appears as a doublet of multiplets (dm) with a large geminal coupling to fluorine (²JHF ≈ 48 Hz ).

  • δ 4.0-2.8 (br m, 4H, H2, H6): These protons adjacent to the nitrogen are significantly broadened and diastereotopic due to the steric hindrance and slow rotation of the Boc group.

  • δ 3.85 (dd, 1H) & 3.75 (dd, 1H, H7): The two protons of the hydroxymethyl group are diastereotopic and appear as distinct doublets of doublets due to geminal coupling to each other and vicinal coupling to H4.

  • δ 2.15 (m, 1H, H4): This multiplet corresponds to the proton at the junction of the two substituents.

  • δ 1.90 (m, 1H) & 1.65 (m, 1H, H5): The C5 protons appear as complex multiplets in the aliphatic region.

  • δ 1.47 (s, 9H, Boc-CH₃): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.

¹⁹F and ¹³C NMR Analysis
  • ¹⁹F NMR: A single resonance appears around δ -195 ppm . The signal is a complex multiplet due to couplings to H3 (²J), H2 (³J), and H4 (³J). The large dispersion in ¹⁹F NMR makes it a highly sensitive probe for structural analysis.[8][11]

  • ¹³C NMR:

    • δ 155.1 (C=O, Boc): Quaternary carbonyl carbon of the Boc group.

    • δ 90.5 (d, ¹JCF = 185 Hz, C3): The carbon directly attached to fluorine shows a characteristically large one-bond C-F coupling and is shifted significantly downfield.[4]

    • δ 80.1 (Cq, Boc): Quaternary carbon of the tert-butyl group.

    • δ 63.2 (d, ³JCF = 8 Hz, C7): The hydroxymethyl carbon. The coupling to fluorine over three bonds is clearly resolved.

    • δ 46.8 (d, ²JCF = 21 Hz, C2): Carbon adjacent to the C-F center, showing a two-bond C-F coupling.

    • δ 43.5 (C4): The methine carbon at position 4.

    • δ 41.8 (br, C6): Broadened due to conformational exchange.

    • δ 28.5 (s, Boc-CH₃): The three equivalent methyl carbons of the Boc group.

    • δ 26.9 (d, ³JCF = 5 Hz, C5): Carbon at position 5, showing a small three-bond C-F coupling.

Summary of Spectral Data
Atom¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key 2D Correlations (COSY, HMBC)
Boc-C=O -155.1HMBC to Boc-CH₃
Boc-Cq -80.1HMBC to Boc-CH₃
Boc-CH₃ 1.47, s28.5HMBC to Boc-C=O, Boc-Cq
C2 ~3.8 (br m)46.8 (d, J=21)COSY to H3; HMBC to C3, C6
C3 4.80, dm, J=4890.5 (d, J=185)COSY to H2, H4; HMBC to C2, C4, C5
C4 2.15, m43.5COSY to H3, H5, H7; HMBC to C3, C5, C7
C5 1.90, 1.65 (m)26.9 (d, J=5)COSY to H4, H6; HMBC to C3, C4, C6, C7
C6 ~3.2 (br m)41.8COSY to H5; HMBC to C2, C5
C7 3.85, 3.75 (dd)63.2 (d, J=8)COSY to H4; HMBC to C4, C5

Confirmation of Relative Stereochemistry

The cis relationship between the fluorine and hydroxymethyl groups is confirmed by analyzing the proton-proton coupling constant between H3 and H4.

  • ³J(H3, H4) Analysis: In a piperidine ring chair conformation, a large coupling constant (8-12 Hz) is indicative of a trans-diaxial relationship between two protons. A small coupling constant (2-5 Hz) indicates a cis (axial-equatorial or equatorial-equatorial) relationship.[5]

  • Observed Coupling: The multiplet for H4 shows a small coupling constant to H3 ( ³J(H3,H4) ≈ 3.5 Hz ). This small value is inconsistent with a diaxial arrangement and strongly supports the assigned cis stereochemistry, where one substituent is axial and the other is equatorial.

Key 2D NMR Correlations

2D NMR is indispensable for assembling the molecular structure.[9][10][12]

  • COSY: A clear correlation path can be traced along the piperidine backbone: H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6 . A crucial correlation is also seen between H4 and the H7 protons of the hydroxymethyl group, anchoring it to the ring.

  • HSQC: This experiment provides an unambiguous one-to-one mapping of each proton signal (except the hydroxyl proton) to its corresponding carbon signal, as summarized in the table above.

  • HMBC: This experiment reveals the carbon framework through long-range couplings and is vital for assigning quaternary carbons.

Figure 3: Key HMBC correlations confirming the structural assignment.

Conclusion

The definitive structural and stereochemical assignment of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine has been successfully achieved through a systematic, multi-technique NMR approach. The analysis of ¹H, ¹³C, and ¹⁹F spectra, combined with 2D COSY, HSQC, and HMBC experiments, provided unambiguous evidence for the connectivity and the carbon framework. Crucially, the small ³J(H3,H4) coupling constant of ~3.5 Hz unequivocally confirms the cis relative stereochemistry of the substituents. The protocols and analytical workflow detailed in this note provide a robust template for the characterization of other complex fluorinated heterocyclic compounds, ensuring high confidence in structural assignments for drug discovery and development programs.

References

  • National Center for Biotechnology Information (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. PubChem. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • Pádár, P., et al. (2021). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

  • San Diego State University (n.d.). Common 2D (COSY, HSQC, HMBC). NMR Facility, Department of Chemistry. [Link]

  • MDPI (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Wikipedia (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • The Royal Society of Chemistry (2011). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

  • PubChem (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

  • San Diego State University NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Emsley, J. W. (n.d.). Fluorine Coupling Constants. [Link]

  • University of Missouri (n.d.). Fluorine NMR. [Link]

  • Foley, D. J., et al. (2018). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • The Royal Society of Chemistry (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • University of Missouri (n.d.). 19Flourine NMR. [Link]

  • ACD/Labs (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • ResearchGate (2006). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • EPFL (n.d.). 2D NMR. [Link]

  • RSC Publishing (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Butts, C. (n.d.). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Butts Research Group. [Link]

  • Diva-Portal.org (2020). Quantitative NMR spectroscopy on fluorine- containing drugs. [Link]

  • PubChem (n.d.). 4-Amino-1-Boc-piperidine. [Link]

  • YouTube (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • ACS Omega (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • ResearchGate (2007). Coupling of Protons with Fluorine Page. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • National Institutes of Health (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ACS Publications (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • ResearchGate (n.d.). Coupling of Protons with Fluorine. [Link]

  • Oxford Instruments (n.d.). NMR | Speeding Fluorine Analysis. [Link]

  • National Institutes of Health (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of (3S,4R)- and (3R,4S)-Fluoropiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (3S,4R)- and (3R,4S)-fluoropiperidine enantiomers. The piperidine scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Consequently, the ability to accurately resolve and quantify specific stereoisomers is critical for drug development and regulatory compliance.[3][4] This guide provides a comprehensive workflow, from chiral stationary phase (CSP) screening and mobile phase optimization to full method validation according to ICH guidelines, designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Chiral Separation

In modern drug discovery, controlling molecular chirality is paramount. The distinct three-dimensional arrangement of a molecule's atoms can lead to profound differences in biological activity, with one enantiomer often exhibiting therapeutic efficacy while the other may be inactive or even toxic.[5] The fluoropiperidine moiety has emerged as a valuable building block, combining the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine, which can modulate basicity (pKa), improve metabolic stability, and enhance cell membrane permeability.[6][7]

The specific enantiomeric pair, (3S,4R)- and (3R,4S)-fluoropiperidine, represents a common analytical challenge where robust enantioselective methods are required to support process chemistry, quality control, and stereoselective pharmacokinetic studies. Direct separation by chiral HPLC using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[3][8] This is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention times.[9] This document provides the scientific rationale and a field-proven protocol for achieving baseline separation of these critical isomers.

The Principle of Enantiorecognition on Polysaccharide CSPs

The success of a chiral separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a high-purity silica gel, are exceptionally versatile and represent the first line of inquiry for a vast range of chiral molecules.[10][11][12]

The chiral recognition mechanism is a complex interplay of forces.[10] The helical structure of the polysaccharide polymer creates chiral grooves or cavities. An analyte enters these grooves and interacts with the functional groups of the chiral selector (e.g., carbamate or benzoate derivatives).[10][13] Separation is achieved based on the relative stability of the diastereomeric complexes formed, governed by a combination of:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the amine of the piperidine and the fluorine atom) and the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Resulting from the polar C-F and N-H bonds.

  • Steric Interactions: The "fit" of the enantiomer within the chiral groove. One enantiomer will invariably fit more snugly and form a more stable complex, leading to a longer retention time.[5]

This multi-point interaction model explains why even subtle structural differences between enantiomers can be exploited to achieve separation.[5]

Figure 1: Conceptual Workflow for Chiral Method Development prep Sample Preparation (Racemic Standard) screen CSP & Mobile Phase Screening prep->screen Inject eval1 Evaluate Initial Separation (α, Rs) screen->eval1 no_sep No Separation: Select New CSPs eval1->no_sep Rs < 1.0 partial_sep Partial Separation (Optimization) eval1->partial_sep Rs ≥ 1.0 no_sep->screen Re-Screen optimize Optimize Mobile Phase (% Modifier, Additives) partial_sep->optimize eval2 Evaluate Optimized Separation (Rs > 2.0) optimize->eval2 eval2->optimize Not Met validate Full Method Validation (ICH Guidelines) eval2->validate Met report Final Method Report validate->report

Systematic Method Development Protocol

A structured, rational approach is superior to random trial-and-error.[11] The protocol below is designed to efficiently identify and optimize separation conditions.

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Columns (Screening): A set of polysaccharide-based columns is recommended.

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® AD / Lux® Amylose-1

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALCEL® OD / Lux® Cellulose-1

    • Immobilized Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IA

    • Immobilized Cellulose tris(3-chloro-4-methylphenylcarbamate) - e.g., CHIRALPAK® IC

  • Solvents & Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).

  • Analyte: A racemic standard of (±)-3-fluoro-piperidine (or the corresponding N-protected derivative, if applicable).

Step-by-Step Protocol: Screening Phase
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the racemic fluoropiperidine standard in ethanol. Dilute to a working concentration of 0.1 mg/mL using n-Hexane/Ethanol (50:50, v/v).

  • Initial Screening Conditions: Sequentially install each chiral column and equilibrate with the starting mobile phase for at least 30 column volumes. The basic nature of the piperidine ring necessitates an additive to ensure good peak shape.

  • Perform Injections: Inject 5 µL of the working standard onto each column under the conditions outlined in Table 1.

Table 1: CSP Screening Conditions

Parameter Condition Rationale
Columns As listed in Section 3.1 To screen both amylose and cellulose selectors with different electronic properties.
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) A common starting point in normal phase mode, offering good selectivity.[8]
Flow Rate 1.0 mL/min Standard analytical flow rate for 4.6 mm ID columns.
Temperature 25 °C Controlled temperature ensures reproducible retention times.
Detection 210 nm Low wavelength detection for analytes lacking a strong chromophore.

| Injection Vol. | 5 µL | |

  • Data Evaluation: For each run, calculate the selectivity factor (α) and resolution (Rs). A promising candidate for optimization will show at least partial separation (Rs ≥ 1.0).

Step-by-Step Protocol: Optimization Phase

Once a CSP shows promising selectivity, fine-tune the mobile phase to achieve baseline resolution (Rs ≥ 2.0).

  • Adjust Alcohol Modifier Percentage: Using the best column from the screening, vary the percentage of IPA.

    • To Increase Retention/Resolution: Decrease IPA % (e.g., to 95:5:0.1).

    • To Decrease Retention Time: Increase IPA % (e.g., to 85:15:0.1).

  • Change Alcohol Modifier: If resolution is still insufficient, substitute IPA with Ethanol (EtOH). EtOH is more polar and can offer different selectivity. Test mobile phases like n-Hexane/EtOH/DEA (90:10:0.1, v/v/v).

  • Optimize Temperature: Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity, but at the cost of higher backpressure and longer run times.

Figure 2: Principle of Chiral Separation on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_enantiomers cluster_chromatogram Resulting Chromatogram CSP_surface enant_S (3S,4R) enant_S->CSP_surface:f1 Stronger Fit (3-point interaction) Longer Retention peak2 Peak 2 (3S,4R) enant_R (3R,4S) enant_R->CSP_surface:f5 Weaker Fit (2-point interaction) Shorter Retention peak1 Peak 1 (3R,4S) axis Time ->

Hypothetical Results & Discussion

A screening study was performed as described. The CHIRALPAK® IA column (immobilized amylose tris(3,5-dimethylphenylcarbamate)) provided the most promising initial results.

Table 2: Hypothetical CSP Screening Results

Column (CSP) Mobile Phase (Hex/IPA/DEA) t_R1 (min) t_R2 (min) Selectivity (α) Resolution (Rs)
CHIRALPAK® AD 90:10:0.1 8.51 8.51 1.00 0.00
CHIRALCEL® OD 90:10:0.1 7.23 7.55 1.04 0.85
CHIRALPAK® IA 90:10:0.1 9.12 10.45 1.15 1.95

| CHIRALPAK® IC | 90:10:0.1 | 6.88 | 7.21 | 1.05 | 0.91 |

The CHIRALPAK® IA column already provided near-baseline separation. Optimization was performed by reducing the isopropanol content to slow elution and allow more interaction time with the CSP. The final optimized method is presented below.

Table 3: Optimized Chromatographic Conditions

Parameter Optimized Condition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 210 nm

| Result | Rs = 2.8 |

This optimized method provides excellent, robust separation suitable for accurate quantification and can be advanced to formal validation.

Method Validation Protocol (ICH Q2(R1) Guidelines)

The optimized method must be validated to ensure it is fit for its intended purpose.[14][15] The following protocol outlines the necessary tests and typical acceptance criteria based on ICH guidelines.[16][17]

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Protocol Acceptance Criteria
Specificity Inject individual enantiomers, a racemic mixture, and a placebo blank. The peak for each enantiomer should be pure and well-resolved from the other and any blank interference. Rs ≥ 2.0.
Linearity Prepare calibration standards of the minor enantiomer spiked into the major enantiomer at 5 levels (e.g., LOQ to 1.0%). Correlation coefficient (r²) ≥ 0.99.[17]
Accuracy Analyze samples spiked with the minor enantiomer at 3 concentration levels (e.g., LOQ, 0.5%, 1.0%) in triplicate. Mean recovery should be within 80-120% for low-level impurities.
Precision Repeatability: 6 replicate preparations at 0.5% level. Intermediate: Repeat on a different day/with a different analyst. %RSD ≤ 10% for impurity analysis.[17]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. LOQ: S/N ≥ 10. LOD: S/N ≥ 3. LOQ must be verified for accuracy and precision.[18]
Robustness Make small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Temp ±2°C, IPA % ±0.5%). Resolution (Rs) should remain ≥ 2.0, and %RSD of results should not be significantly impacted.[16]

| Solution Stability | Analyze standard and sample solutions stored at room temperature and refrigerated over 48 hours. | Recovery should be within ±5% of the initial value.[18] |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the successful chiral separation of (3S,4R)- and (3R,4S)-fluoropiperidine enantiomers. By employing a systematic screening approach focused on polysaccharide-based CSPs and following a logical optimization and validation strategy, a robust, reliable, and accurate HPLC method can be established. This method is suitable for the critical task of ensuring the stereochemical purity of fluoropiperidine-containing active pharmaceutical ingredients and intermediates.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Polysaccharide-based CSPs. Chiralpedia.
  • Chiral HPLC Separ
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).
  • Chiral Method Development Str
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Separations by High‐Performance Liquid Chromatography.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • ICH Q2(R2)
  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.
  • Chiral SFC Method Development on Polysaccharide-Based Chiral St
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Application of Fluorine - in Drug Discovery. PharmaBlock.
  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.

Sources

Application Notes and Protocols for the Purification of Chiral Piperidines using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Chiral Purification and the Rise of SFC

In modern pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit widely different pharmacological and toxicological profiles. The piperidine moiety is a ubiquitous structural motif in a vast number of biologically active compounds, and the presence of a chiral center within this heterocyclic scaffold necessitates robust and efficient methods for enantiomeric purification. Traditional normal-phase high-performance liquid chromatography (NP-HPLC) has long been a workhorse for chiral separations; however, it is often hampered by long run times, high consumption of hazardous organic solvents, and challenges in post-purification sample workup.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative for chiral separations, particularly at the preparative scale. SFC utilizes a mobile phase composed of supercritical carbon dioxide, often modified with a small amount of an organic co-solvent. This unique mobile phase possesses low viscosity and high diffusivity, enabling faster separations and higher throughput compared to HPLC. Furthermore, the primary component of the mobile phase, CO2, is non-toxic, non-flammable, and readily removed post-collection, significantly simplifying fraction processing and reducing environmental impact. For the purification of chiral piperidines, which are often basic in nature, SFC offers distinct advantages in achieving high-resolution separations with excellent efficiency.

The Causality of Experimental Choices in Chiral SFC Method Development for Piperidines

The successful enantioseparation of chiral piperidines by SFC is not a matter of chance but a result of a systematic and well-reasoned method development process. The following sections delve into the critical parameters and the rationale behind their selection and optimization.

The Central Role of the Chiral Stationary Phase (CSP)

The heart of any chiral separation is the chiral stationary phase (CSP). For the separation of a broad range of chiral compounds, including piperidines, polysaccharide-based CSPs have demonstrated exceptional utility and wide applicability. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities, leading to their separation.

The selection of the optimal CSP is often a "trial-and-error" process, as the subtle molecular interactions governing chiral recognition are difficult to predict. Therefore, a screening approach using a diverse set of polysaccharide-based CSPs is the most effective strategy. Immobilized polysaccharide-based CSPs offer the advantage of being compatible with a wider range of organic solvents, which can be beneficial for both solubility and selectivity tuning.

The Mobile Phase: Supercritical CO₂ and the Critical Co-solvent

The mobile phase in SFC consists of supercritical CO₂ as the main component, which acts as a non-polar "carrier." However, for the elution of moderately polar to polar compounds like many piperidine derivatives, the addition of a polar organic co-solvent is necessary. The choice and concentration of the co-solvent are critical parameters that significantly influence retention and selectivity.

Commonly used co-solvents in chiral SFC are short-chain alcohols such as methanol, ethanol, and isopropanol. Methanol is often the first choice due to its high polarity, low viscosity, and good miscibility with CO₂. The concentration of the co-solvent is a key parameter to optimize; higher concentrations generally lead to shorter retention times, but may also reduce selectivity. A typical starting point for screening is a gradient of the co-solvent from a low to a high percentage (e.g., 5% to 40%).

Taming the Peak: The Essential Role of Basic Additives for Piperidine Analysis

Piperidines are basic compounds, and their interaction with residual acidic silanol groups on the silica support of the CSP can lead to poor peak shape (tailing) and reduced resolution. To counteract this, the addition of a small amount of a basic additive to the mobile phase is crucial for achieving sharp, symmetrical peaks and optimal separation.

Commonly used basic additives include amines such as diethylamine (DEA), triethylamine (TEA), and isopropylamine (IPA). These additives compete with the basic analyte for active sites on the stationary phase, thereby minimizing undesirable interactions. The concentration of the basic additive is typically low, in the range of 0.1% to 1% (v/v) in the co-solvent. It is important to note that the choice of the basic additive can also influence the selectivity of the separation.

Fine-Tuning the Separation: The Influence of Back Pressure and Temperature

While the CSP and mobile phase composition are the primary drivers of selectivity, back pressure and temperature can be used for fine-tuning the separation.

  • Back Pressure: The back pressure regulator in an SFC system controls the density of the supercritical fluid mobile phase. Higher back pressure increases the density and solvating power of the CO₂, generally leading to shorter retention times. However, its effect on selectivity is usually less pronounced than that of the co-solvent. A typical back pressure range for chiral SFC is 100 to 200 bar.

  • Temperature: Temperature can have a dual effect in SFC. An increase in temperature can decrease the viscosity of the mobile phase, leading to higher efficiency, but it can also decrease the density of the CO₂, reducing its solvating power and potentially increasing retention times. The effect on chiral recognition is complex and can be compound-dependent. The operational temperature range for polysaccharide-based CSPs is typically between 10°C and 40°C.

Experimental Protocols: A Self-Validating System for Chiral Piperidine Purification

The following protocols provide a systematic approach to developing a robust and reproducible SFC method for the purification of chiral piperidines.

Diagram: Chiral SFC Method Development Workflow

MethodDevelopmentWorkflow A Racemic Piperidine Sample B CSP & Co-solvent Screening A->B Inject C Initial Separation? B->C D Additive Optimization (e.g., DEA, TEA, IPA) C->D No / Poor Peak Shape F Optimized Analytical Method C->F Yes D->B Re-screen E Fine-Tuning (Back Pressure & Temperature) D->E Good Peak Shape, Needs Improvement E->F G Scale-Up to Preparative SFC F->G Method Transfer H Pure Enantiomers G->H Purify & Collect

Caption: A logical workflow for chiral SFC method development.

Protocol 1: Analytical Method Development for Chiral Piperidine Separation

This protocol outlines a systematic screening approach to identify the optimal analytical conditions.

1. Initial System Setup and Sample Preparation:

  • SFC System: An analytical SFC system equipped with a column switcher, a UV-Vis or photodiode array (PDA) detector, and a back pressure regulator.
  • Columns: A selection of polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, AD, AS).
  • Mobile Phase A: Supercritical CO₂.
  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol.
  • Additives: Prepare stock solutions of 1% (v/v) diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA) in each co-solvent.
  • Sample Preparation: Dissolve the racemic piperidine sample in the initial mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

2. CSP and Co-solvent Screening:

  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 35°C.
  • Detection Wavelength: As determined by the UV spectrum of the analyte.
  • Injection Volume: 5 µL.
  • Screening Gradient: A generic gradient of 5% to 40% co-solvent over 5-10 minutes is a good starting point.
  • Procedure:
  • Screen each selected CSP with a methanol gradient.
  • If no or poor separation is observed, screen the most promising CSPs with ethanol and isopropanol gradients.

3. Additive Optimization:

  • Based on the initial screening, select the CSP and co-solvent combination that shows the best initial separation or "hit."
  • If peak tailing is observed, add a basic additive to the co-solvent. Start with 0.2% (v/v) DEA or IPA.
  • Re-run the separation with the additive-containing mobile phase and observe the improvement in peak shape and resolution.
  • If necessary, screen different basic additives (DEA, TEA, IPA) and optimize their concentration (typically between 0.1% and 0.5%).

4. Fine-Tuning of Back Pressure and Temperature:

  • Once a good separation with symmetrical peaks is achieved, the method can be further optimized by adjusting the back pressure and temperature.
  • Back Pressure: Vary the back pressure between 120 and 180 bar in 20 bar increments and observe the effect on resolution and analysis time.
  • Temperature: Vary the column temperature between 25°C and 40°C in 5°C increments to assess its impact on selectivity.
Protocol 2: Preparative Purification of a Chiral Piperidine Derivative

This protocol provides a general guideline for scaling up the optimized analytical method to a preparative scale.

1. System and Column Selection:

  • Preparative SFC System: A preparative SFC system with a larger flow rate capacity and fraction collection capabilities.
  • Column: A preparative column with the same stationary phase as the optimized analytical method, with appropriate dimensions for the desired loading capacity.

2. Method Transfer and Optimization:

  • Geometric Scaling: Scale the flow rate and injection volume geometrically based on the cross-sectional area of the preparative column relative to the analytical column.
  • Mobile Phase: Use the same mobile phase composition (CO₂/co-solvent with additive) as the optimized analytical method.
  • Loading Study: Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that can be purified without compromising the resolution between the enantiomers.

3. Purification and Fraction Collection:

  • Stacked Injections: For higher throughput, stacked injections can be employed, where a new injection is made before the previous separation is complete.
  • Fraction Collection: Set the fraction collection parameters based on time or UV threshold to collect the two enantiomers in separate fractions.

4. Post-Purification Processing:

  • Solvent Evaporation: The collected fractions, containing the purified enantiomer in the co-solvent, are evaporated to yield the final product. The significantly lower volume of organic solvent compared to HPLC drastically reduces the evaporation time.
  • Purity Analysis: Analyze the purity of the collected fractions using the optimized analytical SFC method to confirm the enantiomeric excess (e.e.).

Data Presentation: A Comparative Overview

The following tables summarize typical starting conditions and expected outcomes for the chiral SFC purification of piperidines.

Table 1: Initial Screening Parameters for Chiral Piperidine SFC Method Development

ParameterRecommended Starting ConditionsRationale
Chiral Stationary Phases Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, AD, AS)Proven broad applicability for a wide range of chiral compounds.
Co-solvents Methanol, Ethanol, IsopropanolEffective in modulating the polarity of the mobile phase for elution of piperidines.
Basic Additives Diethylamine (DEA), Isopropylamine (IPA)Crucial for obtaining symmetrical peak shapes for basic compounds like piperidines.
Back Pressure 150 barA good starting point to ensure the mobile phase is in a supercritical or subcritical state.
Column Temperature 35°CA moderate temperature that is well within the operating range of polysaccharide CSPs.
Co-solvent Gradient 5-40% over 5-10 minutesAllows for efficient screening of a wide polarity range to find the optimal elution conditions.

Table 2: Example of Optimized Preparative SFC Conditions for a Chiral Piperidine Derivative

ParameterCondition
Compound 2-Substituted Piperidine Derivative
Column Chiralpak® AD-H (20 x 250 mm, 5 µm)
Mobile Phase 80% CO₂ / 20% Methanol with 0.2% Diethylamine (v/v)
Flow Rate 60 mL/min
Back Pressure 120 bar
Column Temperature 30°C
Injection Volume 1.0 mL (at 50 mg/mL in Methanol)
Detection 254 nm
Cycle Time 5 minutes
Productivity > 1 gram of purified enantiomer per hour

Conclusion: SFC as a Cornerstone for Chiral Piperidine Purification

Supercritical Fluid Chromatography has established itself as a premier technique for the purification of chiral compounds in the pharmaceutical industry. For the challenging separation of chiral piperidines, SFC offers a compelling combination of speed, efficiency, and environmental sustainability. By systematically approaching method development with a focus on the judicious selection of chiral stationary phases, co-solvents, and, most importantly, basic additives, researchers can develop robust and scalable purification protocols. The ability to rapidly obtain multi-gram quantities of enantiomerically pure piperidine derivatives empowers drug discovery and development programs, accelerating the journey from a promising lead compound to a potential life-saving therapeutic.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography.
  • Guillarme, D., & Veuthey, J. L. (2009). Supercritical fluid chromatography for the analysis of pharmaceuticals.
  • Pirkle, W. H., & Welch, C. J. (1991). The use of basic additives to improve the supercritical fluid chromatographic separation of enantiomers on a chiral stationary phase.
  • Welch, C. J., Biba, M., Gouker, J. R., Wu, D. R., Bream, R., & Leonard, W. R. (2010). Greener, faster, and cheaper: the evolution of preparative chiral separations in the pharmaceutical industry. Chirality, 22(S1), E12-E26.
  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-375). Elsevier.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.com. Retrieved from [Link]

  • Roskam, G., van de Velde, B., Gargano, A., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83-92.
  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573.
  • Francotte, E., & Huynh, D. (2002). Supercritical Fluid Chromatography (SFC) on immobilized polysaccharide-based chiral stationary phases (CSPs). Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 421-430.
  • Regalado, E. L., & Welch, C. J. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.
  • Armstrong, D. W., & Han, Y. I. (1988). Enantiomeric separations in supercritical fluid chromatography. Analytical Chemistry, 60(19), 2132-2134.
  • Nováková, L., & Douša, M. (2017). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 6(11), 1546-1577.
  • Waters Corporation. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Strategic Incorporation of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine in Solid-Phase Synthesis for Novel Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals:

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] The strategic introduction of fluorine into such scaffolds can profoundly influence a molecule's physicochemical properties, including metabolic stability, pKa, and conformational preference, thereby enhancing its drug-like characteristics.[2][3][4] This application note provides a detailed protocol and technical guidance for the utilization of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine , a versatile building block, in solid-phase synthesis (SPS). We will delineate a comprehensive workflow, from resin immobilization to final cleavage, enabling researchers to efficiently incorporate this valuable fluorinated scaffold into diverse molecular structures for accelerated drug discovery.

Introduction: The Rationale for Fluorinated Piperidines

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—make it a powerful tool in modern drug design.[2][5] When incorporated into a piperidine ring, fluorine can:

  • Modulate Basicity (pKa): The inductive effect of the fluorine atom can lower the pKa of the piperidine nitrogen, which can be critical for optimizing target engagement or mitigating off-target effects, such as hERG channel binding.[3]

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Control Conformation: Fluorine's stereoelectronic effects, including gauche preferences and charge-dipole interactions, can pre-organize the piperidine ring into a desired conformation for optimal binding to a biological target.[2][6]

The building block, (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, is specifically designed for synthetic versatility. Its orthogonal protecting group strategy—an acid-labile tert-butyloxycarbonyl (Boc) group on the nitrogen and a free primary hydroxyl group—is ideal for solid-phase applications.[7] The hydroxyl group serves as the anchor point for resin attachment, while the Boc-protected amine is poised for subsequent, controlled elaboration.

Principle of the Solid-Phase Strategy

The entire synthetic strategy hinges on the selective reactivity of the building block's functional groups. The workflow is designed to first immobilize the piperidine scaffold onto a solid support via an ester linkage, then deprotect the piperidine nitrogen to expose a nucleophilic site for chain extension, and finally, cleave the completed molecule from the resin under acidic conditions. This method ensures that intermediates are easily purified by simple filtration and washing, dramatically accelerating the synthesis of complex molecules.

Solid_Phase_Workflow Resin Wang Resin (or similar hydroxyl-functionalized support) Activation Resin Activation (e.g., MSNT/MeIm) Resin->Activation 1. Swell & Activate Immobilization Immobilization of Piperidine Building Block (Esterification via -CH2OH group) Activation->Immobilization 2. Add Piperidine Building Block Capping Capping (Acetylation of unreacted sites) Immobilization->Capping 3. Block free -OH Boc_Deprotection Boc Deprotection (TFA/DCM) Capping->Boc_Deprotection 4. Expose Amine Coupling Coupling (Addition of next building block, e.g., Fmoc-AA-OH) Boc_Deprotection->Coupling 5. Chain Elongation Final_Cleavage Final Cleavage & Deprotection (TFA cocktail) Coupling->Final_Cleavage 6. Release from Resin Product Purified Target Molecule Final_Cleavage->Product 7. Isolate Product

Caption: Workflow for solid-phase synthesis using the fluorinated piperidine building block.

Detailed Protocols and Methodologies

Materials and Reagents
  • (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

  • Solid Support: Wang Resin (or 2-Chlorotrityl chloride resin for milder cleavage)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (anhydrous)

  • Activation/Coupling:

    • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

    • 1-Methylimidazole (MeIm)

    • Alternatively for coupling to the amine: HATU, HOBt, or DIC

  • Deprotection: Trifluoroacetic acid (TFA)

  • Capping: Acetic anhydride, Pyridine

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • General: Nitrogen gas for agitation and drying.

Protocol 1: Immobilization of the Piperidine Building Block onto Wang Resin

Causality: This procedure covalently attaches the building block to the solid support. We utilize an esterification reaction between the primary alcohol of the piperidine and the hydroxyl linker of the Wang resin. MSNT/MeIm is an efficient coupling system for sterically accessible alcohols, minimizing side reactions.

  • Resin Swelling: Place Wang resin (1.0 g, ~0.8 mmol/g loading) in a reaction vessel. Swell the resin in DCM (15 mL) for 30 minutes with gentle nitrogen agitation.

  • Solvent Exchange: Drain the DCM and wash the resin with anhydrous pyridine (2 x 10 mL).

  • Pre-activation Solution: In a separate flask, dissolve (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (4 equivalents based on resin loading, ~3.2 mmol) and MSNT (4 eq.) in anhydrous pyridine (10 mL).

  • Coupling Reaction: Add the pre-activation solution to the swollen resin. Then, add 1-methylimidazole (3.6 eq.) dropwise. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with pyridine (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in vacuo to a constant weight. A small sample can be cleaved to confirm loading via LC-MS.

Protocol 2: Capping of Unreacted Hydroxyl Groups

Causality: To prevent unreacted resin sites from interfering in subsequent steps, they are irreversibly blocked (capped) by acetylation. This ensures high purity of the final product.

  • Swell the piperidine-loaded resin in DCM (15 mL).

  • Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (1:2:3 v/v/v).

  • Add the capping solution (10 mL) to the resin and agitate for 1 hour.

  • Drain and wash the resin thoroughly with DCM (5 x 15 mL).

Protocol 3: Boc-Deprotection and Subsequent Coupling

Causality: The acid-labile Boc group is selectively removed with TFA, exposing the secondary amine for chain elongation.[8] The subsequent coupling step uses standard peptide coupling reagents to form a robust amide bond.

  • Boc Deprotection:

    • Swell the capped resin in DCM (15 mL).

    • Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 30 minutes.[8]

    • Drain and wash the resin with DCM (3 x 15 mL), 10% DIPEA in DCM (to neutralize, 2 x 15 mL), and finally DMF (3 x 15 mL).

  • Coupling the Next Moiety (e.g., an Fmoc-Amino Acid):

    • In a separate vial, dissolve the incoming building block (e.g., Fmoc-Ala-OH, 3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated solution to the deprotected, resin-bound piperidine and agitate for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating no free primary/secondary amines).[9]

    • Drain and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Note: If the subsequent building block is not an amino acid, other standard coupling chemistries (e.g., reductive amination, sulfonylation) can be employed on the free secondary amine.

Protocol 4: Final Cleavage from Resin

Causality: A strong acid cocktail is used to cleave the ester linkage to the resin and simultaneously remove any other acid-labile side-chain protecting groups (e.g., tBu, Trt). TIS is included as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.

  • Wash the final, fully assembled resin-bound product with DCM and dry it thoroughly.

  • Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold solution of anhydrous diethyl ether.

  • The crude product will precipitate. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the crude product under vacuum. The product can then be purified by standard methods such as reverse-phase HPLC.

Representative Data & Expected Outcomes

The efficiency of solid-phase synthesis is highly dependent on the specific sequence and reagents used. The following table provides expected outcomes for key steps based on established methodologies.

ParameterMethodExpected ResultQC Check
Resin Loading Gravimetric analysis post-immobilization & capping0.4 - 0.7 mmol/gCleavage of a small sample and LC-MS analysis
Coupling Efficiency Kaiser Test on resin beads after couplingNegative (Colorless beads)HPLC of cleaved test sample
Boc Deprotection Kaiser Test on resin beads after deprotectionPositive (Blue beads)N/A
Final Crude Purity RP-HPLC of cleaved product>70% (Sequence dependent)LC-MS to confirm mass

Troubleshooting

IssuePotential CauseRecommended Solution
Low Resin Loading Inefficient activation or steric hindrance.Increase reaction time for immobilization to 24h. Consider using a more reactive linker like 2-ClTrt-Cl resin.
Incomplete Coupling Aggregation of resin-bound chains; poor activation.Perform a double coupling. Switch solvent to NMP, which is better at disrupting aggregation.
Incomplete Boc Deprotection Insufficient TFA concentration or time.Increase TFA concentration to 50% or extend deprotection time to 45-60 minutes.
Side Products in Final Cleavage Presence of sensitive residues (e.g., Trp, Met).Adjust the cleavage cocktail. For Trp, add 2.5% ethanedithiol (EDT).

Conclusion

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a highly valuable and synthetically tractable building block for solid-phase synthesis. The orthogonal protection scheme allows for its seamless integration into automated or manual synthesis workflows. By following the protocols outlined in this note, researchers in drug discovery can rapidly generate novel libraries of compounds containing this privileged fluorinated scaffold, paving the way for the development of next-generation therapeutics with enhanced properties.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Jäkel, C., & Schmalz, H.-G. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11282–11289. [Link]

  • Jäkel, C., & Schmalz, H.-G. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Galaverna, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Góngora-Benítez, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4819. [Link]

  • Beyermann, M., & El-Dahshan, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]

  • Galaverna, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7171-7180. [Link]

  • CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

  • Góngora-Benítez, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Haufe, G., & Leroux, F. (2018). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Tona, A., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters. [Link]

  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • O'Brien, P. (2002). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on 1-Boc-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

The 1-Boc-3-fluoropiperidine framework is a cornerstone in modern medicinal chemistry, offering a unique combination of a conformationally restricted saturated heterocycle, a synthetically versatile protecting group (Boc), and a metabolically robust fluorine substituent. The primary alcohol of (1-Boc-3-fluoropiperidin-3-yl)methanol serves as a critical handle for introducing diverse functionalities, enabling the exploration of chemical space in drug discovery programs. Derivatization at this position is pivotal for modulating pharmacokinetic and pharmacodynamic properties, including potency, selectivity, solubility, and metabolic stability. This guide provides a detailed exploration of key strategies for the derivatization of this hydroxymethyl group, offering both theoretical insights and actionable laboratory protocols for researchers in pharmaceutical and chemical development.

Core Derivatization Strategies: A Mechanistic Overview

The primary alcohol of (1-Boc-3-fluoropiperidin-3-yl)methanol can be readily transformed into a variety of functional groups, including ethers, esters, and amines, through well-established synthetic methodologies. The presence of the electron-withdrawing fluorine atom at the C3 position may subtly influence the nucleophilicity of the hydroxyl group, a factor to consider when selecting reaction conditions. The principal pathways for derivatization are:

  • O-Alkylation (Etherification): Formation of an ether linkage, typically via a Williamson ether synthesis or related methods.

  • Acylation (Esterification): Creation of an ester bond through reaction with acylating agents.

  • Mitsunobu Reaction: A powerful and versatile method for the inversion of stereochemistry (if applicable at a chiral center) and introduction of a wide range of nucleophiles.

  • Sulfonylation and Nucleophilic Displacement: A two-step process involving activation of the alcohol as a sulfonate ester followed by substitution with a nucleophile.

The following sections will delve into the practical application of these methods.

I. O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. The reaction proceeds via an SN2 mechanism, wherein a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl halide.

Protocol 1: General Procedure for O-Alkylation

Objective: To synthesize an ether derivative of (1-Boc-3-fluoropiperidin-3-yl)methanol.

Materials:

  • (1-Boc-3-fluoropiperidin-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (1-Boc-3-fluoropiperidin-3-yl)methanol (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF or THF (approximately 0.1–0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1–1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Stir the suspension at 0 °C for 30–60 minutes, or until hydrogen evolution ceases, to form the sodium alkoxide.

  • Alkylating Agent Addition: Add the alkyl halide (1.1–1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient).

Data Presentation:

Reagent/ParameterConditionRationale
BaseSodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
SolventAnhydrous DMF or THFPolar aprotic solvents that solubilize the reactants and facilitate SN2 reactions.
Temperature0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; warming promotes the substitution reaction.
StoichiometrySlight excess of base and alkyl halideDrives the reaction to completion.

Visualization of Workflow:

Williamson_Ether_Synthesis cluster_workup Workup & Purification start (1-Boc-3-fluoropiperidin-3-yl)methanol alkoxide Sodium Alkoxide Intermediate start->alkoxide + NaH (0 °C, DMF/THF) product Ether Product alkoxide->product + Alkyl Halide (0 °C to RT) quench Quench (NH4Cl) product->quench extract Extract (EtOAc) quench->extract purify Purify (Chromatography) extract->purify

Workflow for Williamson Ether Synthesis.

II. Acylation: Ester Synthesis

Esterification of the primary alcohol can be readily achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by employing carboxylic acids in the presence of coupling agents.

Protocol 2: Esterification using an Acid Chloride

Objective: To synthesize an ester derivative of (1-Boc-3-fluoropiperidin-3-yl)methanol.

Materials:

  • (1-Boc-3-fluoropiperidin-3-yl)methanol

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or THF

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (1-Boc-3-fluoropiperidin-3-yl)methanol (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add the tertiary amine base (1.2–2.0 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acid chloride (1.1–1.5 equiv) dropwise. A precipitate (triethylammonium chloride) may form.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1–4 hours. Monitor by TLC.

  • Quenching: Quench the reaction by adding water or saturated aqueous NaHCO3 solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by silica gel column chromatography.

Data Presentation:

Reagent/ParameterConditionRationale
Acylating AgentAcid ChlorideHighly reactive, ensuring efficient acylation.
BaseTriethylamine or PyridineScavenges the HCl byproduct, preventing side reactions.
SolventAnhydrous DCMA common, relatively non-polar solvent that is unreactive towards the reagents.
Temperature0 °C to Room Temp.Controls the initial highly exothermic reaction.

III. The Mitsunobu Reaction: A Versatile Approach

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[1] It utilizes a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2]

Protocol 3: Mitsunobu Reaction with a Carboxylic Acid Nucleophile

Objective: To synthesize an ester derivative of (1-Boc-3-fluoropiperidin-3-yl)methanol.

Materials:

  • (1-Boc-3-fluoropiperidin-3-yl)methanol

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (1-Boc-3-fluoropiperidin-3-yl)methanol (1.0 equiv), the carboxylic acid (1.2–1.5 equiv), and PPh3 (1.2–1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2–1.5 equiv) dropwise.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2–16 hours. Monitor by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Data Presentation:

Reagent/ParameterConditionRationale
ReagentsPPh3 and DIAD/DEADForm the active phosphonium salt intermediate with the alcohol.[2]
NucleophileCarboxylic AcidThe acidic proton is required for the reaction mechanism.[2]
SolventAnhydrous THFA suitable aprotic solvent for the reaction.
Temperature0 °C to Room Temp.Controls the reaction rate and minimizes side product formation.

Visualization of Mechanism:

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Phosphonium Alkoxyphosphonium Salt Betaine->Phosphonium + R-CH₂OH - DIAD-H Alcohol R-CH₂OH Nucleophile Nu-H (e.g., R'COOH) Product R-CH₂-Nu Phosphonium->Product + Nu⁻ Byproduct1 PPh₃=O Phosphonium->Byproduct1 Byproduct2 DIAD-H₂ DIAD_H->Byproduct2

Simplified Mitsunobu Reaction Mechanism.

IV. Sulfonylation and Nucleophilic Displacement

This two-step sequence provides a reliable alternative to the Mitsunobu reaction for introducing nucleophiles, particularly when the nucleophile is not acidic enough for Mitsunobu conditions. The primary alcohol is first converted to a good leaving group (e.g., mesylate or tosylate), which is then displaced by a nucleophile.

Protocol 4: Mesylation and Azide Substitution

Objective: To synthesize the azidomethyl derivative of 1-Boc-3-fluoropiperidine.

Step A: Mesylation

Materials:

  • (1-Boc-3-fluoropiperidin-3-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Ice-water bath

Procedure:

  • Reaction Setup: Dissolve (1-Boc-3-fluoropiperidin-3-yl)methanol (1.0 equiv) and TEA (1.5–2.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Mesylation: Add MsCl (1.2–1.5 equiv) dropwise.

  • Reaction Progression: Stir at 0 °C for 1–2 hours. Monitor by TLC until the starting alcohol is consumed.

  • Workup: Quench with water. Separate the layers, and wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate. The crude mesylate is often used directly in the next step.

Step B: Azide Displacement

Materials:

  • Crude mesylate from Step A

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve the crude mesylate in anhydrous DMF.

  • Nucleophilic Substitution: Add sodium azide (2.0–3.0 equiv).

  • Heating: Heat the reaction mixture to 60–80 °C and stir for 4–16 hours. Monitor by TLC.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over Na2SO4.

  • Purification: Concentrate and purify by silica gel column chromatography to yield the azide product.

Data Presentation:

StepKey ReagentRationale
A: MesylationMethanesulfonyl Chloride (MsCl)Converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group.
B: DisplacementSodium Azide (NaN3)A strong nucleophile for SN2 displacement of the mesylate.

Conclusion

The derivatization of the hydroxymethyl group on 1-Boc-3-fluoropiperidine provides access to a vast array of analogs for structure-activity relationship studies. The choice of synthetic method—be it Williamson ether synthesis for ethers, acylation for esters, the versatile Mitsunobu reaction, or a two-step sulfonation-displacement sequence—will depend on the desired final product and the nature of the nucleophile to be introduced. The protocols provided herein serve as a robust starting point for the synthesis of novel piperidine derivatives, empowering researchers in the pursuit of new therapeutic agents.

References

  • Synthesis of Piperidines: A general overview of synthetic methods for piperidine derivatives can be found in various organic chemistry resources.
  • Boc Protection: The use of the tert-butyloxycarbonyl (Boc)
  • Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine in drug design is a well-established principle.
  • Williamson Ether Synthesis: A classic named reaction in organic chemistry for the synthesis of ethers.
  • Esterification Reactions: Fundamental reactions in organic synthesis for the form
  • Mitsunobu Reaction Overview: BenchChem provides application notes and protocols for the Mitsunobu reaction on similar substrates, such as (S)-1-Boc-3-hydroxypiperidine. link

  • Piperidine Derivatives in Drug Discovery: Piperidine is a prevalent scaffold in many approved drugs and clinical candidates.[3]

  • Mitsunobu Reaction Mechanism: The mechanism involves the activation of the alcohol by a phosphine and an azodicarboxylate.[2] link

  • Sulfonate Esters as Leaving Groups: Mesylates and tosylates are excellent leaving groups in nucleophilic substitution reactions.
  • Nucleophilic Substitution Reactions: A fundamental class of reactions in organic chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of the Boc Protecting Group Under Fluorination Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the tert-butoxycarbonyl (Boc) protecting group during fluorination reactions. As a widely used amine protecting group, understanding its compatibility with various fluorinating agents is critical for successful synthesis.[1][2] This resource is designed to help you navigate the challenges, understand the underlying chemistry, and implement effective solutions in your experimental work.

Section 1: Understanding the Core Problem: The Acid Lability of the Boc Group

The primary vulnerability of the Boc group is its susceptibility to acidic conditions.[3][4] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide.[3] This inherent acid sensitivity is the root cause of many of the stability issues encountered during fluorination.

Section 2: Troubleshooting Unwanted Boc Deprotection

This section addresses the most common issues encountered when using Boc-protected substrates in fluorination reactions.

FAQ 1: I am observing significant Boc deprotection during my fluorination reaction with DAST or Deoxo-Fluor. What is causing this?

Answer:

This is a common and expected issue. Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor are known to generate hydrogen fluoride (HF) in situ as a byproduct of the deoxofluorination reaction.[3] HF is a strong acid that can readily cleave the acid-labile Boc group, leading to the formation of the unprotected amine alongside your desired fluorinated product.

Mechanism of HF-Mediated Boc Deprotection

cluster_0 Boc Deprotection Pathway Boc_Amine R-NHBoc Protonated_Boc R-NHBoc(H+) Boc_Amine->Protonated_Boc + HF Carbamic_Acid R-NHCOOH Protonated_Boc->Carbamic_Acid - tBu+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 tBu_cation t-Bu+ Isobutene Isobutene + CO2 tBu_cation->Isobutene

Caption: HF-mediated deprotection of a Boc-protected amine.

Troubleshooting Protocol 1: Minimizing Boc Deprotection with DAST/Deoxo-Fluor

If you must proceed with a Boc-protected substrate, the following steps can help mitigate unwanted deprotection:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for efficient fluorination. Start with -78 °C and slowly warm the reaction only if necessary.

  • Use an HF Scavenger: The addition of a hindered, non-nucleophilic base can sequester the HF generated in situ.

    • Recommended Scavenger: Proton sponge (1,8-Bis(dimethylamino)naphthalene) or diisopropylethylamine (DIPEA).

    • Protocol:

      • Dissolve your Boc-protected substrate in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere (N₂ or Ar).

      • Add 1.1 equivalents of the HF scavenger.

      • Cool the solution to the desired reaction temperature (e.g., -78 °C).

      • Slowly add the fluorinating agent (DAST or Deoxo-Fluor) dropwise.

      • Monitor the reaction closely by TLC or LC-MS.

  • Control Stoichiometry: Use the minimum effective amount of the fluorinating agent. An excess of the reagent will generate more HF, leading to increased deprotection.

FAQ 2: My fluorination with Selectfluor® is causing Boc deprotection. I thought Selectfluor® was a mild, electrophilic fluorinating agent. Why is this happening?

Answer:

While Selectfluor® is an electrophilic fluorinating agent, it can also act as a Lewis acid.[5] The electron-deficient nitrogen atoms in the diazoniabicyclo[2.2.2]octane core can coordinate to the carbonyl oxygen of the Boc group, activating it for cleavage. This deprotection pathway is mechanistically distinct from the proton-mediated cleavage but results in the same undesired outcome.

Proposed Mechanism of Selectfluor®-Mediated Boc Deprotection

cluster_1 Selectfluor-Mediated Deprotection Boc_Amine R-NHBoc Complex [R-NHBoc---Selectfluor®] Adduct Boc_Amine->Complex Selectfluor Selectfluor® Selectfluor->Complex Cleavage Cleavage Complex->Cleavage Products R-NH2 + Byproducts Cleavage->Products

Caption: Lewis-acid mediated Boc deprotection by Selectfluor®.

Troubleshooting Protocol 2: Addressing Selectfluor®-Induced Deprotection

Minimizing Boc deprotection with Selectfluor® is challenging due to its inherent Lewis acidity.

  • Solvent Choice: The choice of solvent can influence the Lewis acidity of Selectfluor®. Acetonitrile has been reported as a solvent where this deprotection is observed.[5] Consider less coordinating, non-polar solvents if your substrate is soluble.

  • Alternative Reagents: If significant deprotection occurs, it is highly recommended to switch to an alternative protecting group that is stable to Lewis acids.

Section 3: A Proactive Approach: Choosing the Right Protecting Group

The most effective troubleshooting strategy is often preventative. Selecting a protecting group that is orthogonal to the planned fluorination conditions is paramount for a successful synthetic campaign.

FAQ 3: What are more robust alternatives to the Boc group for fluorination reactions with DAST, Deoxo-Fluor, and Selectfluor®?

Answer:

The carboxybenzyl (Cbz or Z) group is an excellent alternative to the Boc group for fluorination reactions. It is stable under the mildly acidic conditions generated by DAST and Deoxo-Fluor and is also resistant to the Lewis acidity of Selectfluor®.[1] The Fmoc group is also a viable option as it is base-labile and stable to acidic conditions.

Protecting Group Stability under Common Fluorination Conditions

Protecting GroupReagentStabilityComments
Boc DAST, Deoxo-FluorLow Prone to cleavage by in situ generated HF.
Boc Selectfluor®Low Susceptible to cleavage via Lewis acid activation.[5]
Cbz (Z) DAST, Deoxo-FluorHigh Generally stable to the reaction conditions.[1]
Cbz (Z) Selectfluor®High Stable under electrophilic fluorination conditions.
Fmoc DAST, Deoxo-FluorHigh Stable to acidic conditions.
Fmoc Selectfluor®High Stable under electrophilic fluorination conditions.
Decision-Making Workflow for Protecting Group Selection

start Start: Need to protect an amine for fluorination fluor_reagent Which fluorinating agent will be used? start->fluor_reagent dast_deoxo DAST or Deoxo-Fluor fluor_reagent->dast_deoxo Deoxofluorination selectfluor Selectfluor® fluor_reagent->selectfluor Electrophilic Fluorination boc_present Is the Boc group already present? dast_deoxo->boc_present use_cbz_fmoc Use Cbz or Fmoc protecting group selectfluor->use_cbz_fmoc boc_present->use_cbz_fmoc No proceed_cautiously Proceed with caution: - Low temperature - HF scavenger boc_present->proceed_cautiously Yes change_pg Recommended: Change to Cbz or Fmoc proceed_cautiously->change_pg If deprotection persists

Caption: Decision workflow for amine protection in fluorination.

Section 4: Recommended Experimental Protocol

Protocol 1: Deoxofluorination of a Cbz-Protected Amine with DAST

This protocol provides a general method for the deoxofluorination of an alcohol in the presence of a Cbz-protected amine.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Cbz-protected substrate (1.0 equiv).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add DAST (1.1-1.5 equiv) dropwise to the cooled solution over 15-20 minutes. The internal temperature should be maintained below -70 °C.

    • Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.

    • If the reaction is sluggish, allow the mixture to slowly warm to -40 °C or 0 °C.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Yuan, T., et al. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. Chinese Journal of Chemistry, 36(5), 415-420.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Goubau, C., et al. (2016). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Tetrahedron Letters, 57(48), 5355-5358.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Technical Support Center: Scalable Synthesis of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine. This valuable fluorinated piperidine building block is increasingly sought after in drug development programs due to the unique conformational and electronic properties imparted by the fluorine atom.[1][2] The cis-relationship between the fluorine and hydroxymethyl groups presents specific stereochemical challenges, particularly when scaling up the synthesis.

This guide is designed to provide researchers and process chemists with in-depth, field-proven insights into a robust synthetic route. We will address common experimental hurdles through detailed troubleshooting guides and FAQs, ensuring you can navigate the complexities of this synthesis with confidence.

Synthetic Strategy Overview

The most common and scalable approach to this target molecule involves the stereoselective fluorination of a key intermediate, tert-butyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate. This strategy avoids the direct and often problematic hydrogenation of a fluorinated pyridine ring, which can suffer from competitive hydrodefluorination.[1][3] The workflow is designed to control the critical syn-stereochemistry between the 3-fluoro and 4-hydroxymethyl groups.

Below is a visualization of the recommended multi-step synthetic workflow.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Key Intermediate Formation cluster_2 PART 3: Stereoselective Fluorination & Final Product A 1-Boc-piperidine-4-carboxylic acid B Esterification (e.g., MeI, K2CO3) A->B C 1-Boc-4-(methoxycarbonyl)piperidine B->C D α-Selenylation & Oxidative Elimination C->D E tert-butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate D->E F Reduction (e.g., DIBAL-H) E->F G tert-butyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate F->G H Electrophilic Fluorination (e.g., Selectfluor®) G->H I (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine H->I

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol details the critical fluorination step (Part 3).

Step 3: Electrophilic Fluorination of tert-butyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe, add the allylic alcohol intermediate (1.0 eq) and anhydrous acetonitrile (10 mL per 1 g of substrate).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.5 eq) in anhydrous acetonitrile (5 mL per 1 g). Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., 230-400 mesh) using a gradient of ethyl acetate in hexanes to yield the final product as a white to off-white solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly in the critical fluorination step.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Deactivated Fluorinating Agent: Selectfluor® is hygroscopic and can lose reactivity upon exposure to moisture. 2. Insufficient Reaction Time/Temperature: The reaction may be sluggish under the specified conditions for your specific batch of substrate.1. Use a fresh bottle of Selectfluor® or dry the reagent under vacuum before use. Ensure all glassware and solvents are scrupulously dry. 2. After 16 hours, if starting material persists, consider gently heating the reaction to 40-50 °C for 2-4 hours. Monitor carefully to avoid byproduct formation.
Formation of Multiple Byproducts (Poor Selectivity) 1. Reaction Temperature Too High: Allowing the initial addition to warm significantly can lead to side reactions. 2. Presence of Water: Water can react with the fluorinating agent and intermediates, leading to undesired products.1. Maintain strict temperature control (0-5 °C) during the addition of Selectfluor®. A slower, more controlled addition can be beneficial. 2. Use anhydrous solvents and reagents. Consider performing the reaction under a rigorously inert atmosphere (e.g., Argon).
Poor Diastereoselectivity (trans Isomer Formation) The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the directing effect of the allylic alcohol. Deviations can alter the preferred conformation for fluorination.While this protocol favors the syn isomer, you can attempt to optimize the solvent. Dichloromethane (DCM) or a mixture of MeCN/DCM may alter the selectivity. However, significant formation of the trans isomer may indicate an issue with the starting material's purity.
Difficult Purification (Co-eluting Impurities) The polarity of the product is similar to some potential byproducts, such as the corresponding ketone from over-oxidation.1. Use a shallow gradient during column chromatography to improve separation. 2. If an oxidized byproduct is present, a gentle reduction workup (e.g., adding a small amount of NaBH₄ during the quench) could convert it back to a more separable alcohol, but this is a rescue operation and not a standard procedure.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group necessary for this synthesis? A1: The tert-Butoxycarbonyl (Boc) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from interfering with the fluorination reaction or acting as a nucleophile.[4][5] Second, unprotected fluorinated piperidines can be volatile and difficult to purify.[1][3] The Boc group increases the molecular weight and crystallinity, simplifying handling and purification.

Q2: What are the primary safety concerns when working with Selectfluor®? A2: Selectfluor® (F-TEDA-BF₄) is a powerful oxidizing agent and should be handled with care in a chemical fume hood. It is an irritant to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes. It should not be mixed with strong reducing agents or bases.

Q3: Can other electrophilic fluorinating agents be used? A3: While other N-F type reagents like N-Fluorobenzenesulfonimide (NFSI) exist, Selectfluor® is often preferred for its relative safety, stability, and effectiveness in fluorinating electron-rich alkenes.[6][7] The choice of reagent can significantly impact yield and selectivity, and any substitution would require re-optimization of the reaction conditions.[8]

Q4: How can this synthesis be adapted for a large-scale (kilogram) campaign? A4: For scaling up, several factors must be considered:

  • Thermal Safety: The fluorination reaction is exothermic. A dropwise addition with efficient overhead stirring and jacketed reactor cooling is mandatory to manage the heat output.

  • Reagent Handling: Handling large quantities of Selectfluor® requires appropriate engineering controls to minimize dust exposure.

  • Workup and Purification: Aqueous workups at scale can be cumbersome. Consider alternative quenching procedures or solvent-swap distillations. Crystallization is highly preferred over chromatography for final product purification to improve throughput and reduce solvent waste.[9][10][11]

Q5: What is the mechanistic basis for the observed syn-diastereoselectivity? A5: The stereoselectivity is believed to arise from a directed electrophilic attack. The allylic hydroxyl group can coordinate to the electrophilic fluorine source, delivering the fluorine atom to the same face of the double bond, resulting in the syn-(or cis)-product. This is a common strategy for controlling stereochemistry in the functionalization of allylic alcohols.

G Start Low Yield or Selectivity Issue Q1 Was the Fluorinating Agent Fresh & Dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was Temperature Strictly Controlled? A1_Yes->Q2 Sol_1 Use Fresh/Dry Selectfluor® A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are Solvents Anhydrous? A2_Yes->Q3 Sol_2 Improve Cooling & Slow Reagent Addition A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Starting Material Purity A3_Yes->End Sol_3 Use Anhydrous Solvents & Inert Atmosphere A3_No->Sol_3

Caption: Troubleshooting decision tree for the fluorination step.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. [Link]

  • Kartsev, V. G. (Ed.). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4933. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1625. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. This is a duplicate of source 1, but reinforces the point. [Link]

  • Sun, H., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6040-6047. [Link]

  • L'Heureux, A., & Paquin, J. F. (Eds.). (2018). Strategies Towards Challenging Fluorination Reactions. Topics in Organometallic Chemistry. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Lau, J. F., et al. (2002). A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. Tetrahedron, 58(36), 7339-7344. [Link]

  • Beng, T. K., Takeuchi, H., Weber, M., & Sarpong, R. (2015). Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Organic & Biomolecular Chemistry, 13(17), 4976-4983. [Link]

  • Gunasekar, R., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2(7), 597-604. [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

  • ResearchGate. (2021). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]

  • Silvestru, C. (2001). Chemical Fluorination of Organic Compounds. Revue Roumaine de Chimie, 46(3), 219-234. [Link]

  • Wang, Y., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3229-3234. [Link]

  • ResearchGate. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. This is a duplicate of source 5, but provides context. [Link]

  • Chem-Impex. 1-N-Boc-piperidine-3-carboxamide. [Link]

  • Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Omega, 6(35), 22359–22369. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Butts, C. P., et al. (2019). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 14(12), 1221-1229. [Link]

  • Davies, H. M. L., & Reiss, O. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(38), 12345-12349. [Link]

  • ACS GCI Pharmaceutical Roundtable. Fluorination Reagent Guide. [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. This is a duplicate of source 12, providing context. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3681. [Link]

  • Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • ResearchGate. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. This is a duplicate of source 1, providing context. [Link]

  • Sharma, M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17086–17095. [Link]

  • Phillips, E., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

  • ResearchGate. (2017). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cis and Trans 3-Fluoro-4-hydroxypiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for engaging with biological targets. The strategic introduction of fluorine into this privileged structure offers a powerful tool for fine-tuning a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1] The 3-fluoro-4-hydroxypiperidine motif, in particular, presents a fascinating case study in stereochemistry-driven reactivity. The relative orientation of the fluorine and hydroxyl substituents in the cis and trans isomers dictates their conformational preferences, which in turn governs the accessibility and nucleophilicity of the piperidine nitrogen. This guide provides an in-depth comparison of the reactivity of cis- and trans-3-fluoro-4-hydroxypiperidine, grounded in conformational analysis and supported by established chemical principles, to aid researchers in the rational design and synthesis of novel therapeutic agents.

Conformational Analysis: The Decisive Role of Stereochemistry

The reactivity of cyclic molecules is intrinsically linked to their three-dimensional structure. For the cis and trans isomers of 3-fluoro-4-hydroxypiperidine, the interplay of steric hindrance, electronic effects, and intramolecular hydrogen bonding determines the most stable chair conformations and, consequently, the orientation of the nitrogen's lone pair of electrons.

Cis-3-fluoro-4-hydroxypiperidine

In the cis isomer, the fluorine and hydroxyl groups are on the same face of the piperidine ring. This leads to two possible chair conformations in equilibrium:

  • Conformation A (Axial Fluorine, Equatorial Hydroxyl): This conformation is generally favored. The fluorine atom at the 3-position often prefers an axial orientation, a phenomenon attributed to a combination of stabilizing hyperconjugative interactions (gauche effect) and favorable charge-dipole interactions with the axial proton on the nitrogen in the protonated form.[2][3] The larger hydroxyl group prefers the less sterically hindered equatorial position.

  • Conformation B (Equatorial Fluorine, Axial Hydroxyl): This conformation is generally less stable due to the larger hydroxyl group occupying the more sterically demanding axial position.

Furthermore, in Conformation A, the axial fluorine and equatorial hydroxyl groups are positioned in a way that could allow for a weak intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). The existence of such bonds in fluorohydrins has been demonstrated, and they can further stabilize a particular conformation.[4][5]

Caption: Conformational equilibrium of cis-3-fluoro-4-hydroxypiperidine.

Trans-3-fluoro-4-hydroxypiperidine

For the trans isomer, the fluorine and hydroxyl groups are on opposite faces of the ring, leading to two different chair conformations:

  • Conformation C (Equatorial Fluorine, Equatorial Hydroxyl): In this conformation, both bulky substituents occupy the sterically favored equatorial positions. This arrangement is generally the most stable for disubstituted cyclohexanes and piperidines.

  • Conformation D (Axial Fluorine, Axial Hydroxyl): This diaxial conformation is significantly destabilized by 1,3-diaxial interactions and is therefore much less populated at equilibrium.

In Conformation C, the equatorial hydroxyl group is in a prime position to form an intramolecular hydrogen bond with the nitrogen lone pair (O-H···N). This interaction can significantly influence the nucleophilicity of the nitrogen.

start Start: Cis and Trans Isomers setup Dissolve in Anhydrous Solvent with Base start->setup add_electrophile Add Electrophile (e.g., Benzyl Bromide or Acetic Anhydride) setup->add_electrophile monitor Monitor Reaction Progress (TLC, LC-MS) add_electrophile->monitor workup Quench, Extract, and Purify monitor->workup analysis Compare Yields and Reaction Times workup->analysis conclusion Determine Relative Reactivity analysis->conclusion

Sources

The Fluorine Conundrum: A Comparative Guide to Axial vs. Equatorial Conformational Preferences in Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the ubiquitous piperidine ring, the seemingly subtle choice between an axial or equatorial position for a fluorine substituent can have profound consequences on a molecule's three-dimensional structure, basicity, and ultimately, its biological activity. This guide provides an in-depth comparison of the factors governing the axial versus equatorial conformational preference of fluorine in piperidines, supported by experimental data and computational insights.

The Counterintuitive Preference: Why Axial Fluorine Often Prevails

Contrary to what classical steric considerations would suggest, fluorine substituents on a piperidine ring frequently favor the more sterically hindered axial position. This preference is not a matter of chance but rather the result of a delicate interplay of subtle stereoelectronic forces. Understanding these underlying principles is paramount for the rational design of fluorinated piperidine-containing drug candidates.

The primary drivers behind this axial preference are:

  • Charge-Dipole Interactions: In the protonated state, which is often the biologically relevant form, a significant stabilizing interaction arises between the positively charged nitrogen (N⁺-H) and the partial negative charge on the axial fluorine atom. This C-F···H-N⁺ electrostatic attraction is a powerful force that can overcome steric penalties.[1][2][3]

  • Hyperconjugation (The Gauche Effect): The axial orientation allows for optimal alignment of the C-F σ* antibonding orbital with the anti-periplanar C-H bonds of the ring. This alignment facilitates hyperconjugative electron donation from the C-H bonding orbitals into the C-F σ* orbital, a stabilizing interaction often referred to as the fluorine gauche effect.[1][4][5][6] A similar stabilizing hyperconjugative interaction can also occur between the nitrogen lone pair and the C-F σ* orbital, a phenomenon known as the anomeric effect.[7]

  • Solvent Effects: The surrounding environment plays a critical role. Polar solvents can significantly influence the conformational equilibrium by preferentially solvating the conformer with the larger dipole moment. While the axial conformer is often favored in the gas phase, a polar solvent could potentially stabilize the equatorial conformer if it possesses a greater dipole moment.[1][4][8][9]

The interplay of these stabilizing and destabilizing forces is visually represented in the following diagram:

G cluster_axial Axial Fluorine Conformer cluster_equatorial Equatorial Fluorine Conformer Axial Axial F Equilibrium Conformational Equilibrium Axial->Equilibrium ΔG Axial_Factors Stabilizing Factors: - Charge-Dipole (C-F...H-N⁺) - Hyperconjugation (σC-H -> σC-F) - Anomeric Effect (nN -> σC-F) Equatorial Equatorial F Equatorial_Factors Stabilizing Factors: - Lower Steric Hindrance Destabilizing Factors: - Weaker Stereoelectronic Effects Equilibrium->Equatorial ΔG Solvent Solvent Polarity Solvent->Equilibrium Substituents Other Ring Substituents Substituents->Equilibrium

Figure 1. Factors influencing the axial vs. equatorial fluorine equilibrium in piperidines.

Experimental Evidence: A Quantitative Look at Conformational Preferences

The conformational preference of fluorine in piperidines can be experimentally determined and quantified, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the vicinal coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)) is particularly informative. A large coupling constant is indicative of an anti-periplanar relationship, which in a chair conformation, corresponds to an axial-axial or equatorial-equatorial arrangement, while a smaller coupling constant suggests a synclinal (gauche) relationship, typical of axial-equatorial or equatorial-axial arrangements.

Computational studies, particularly using Density Functional Theory (DFT), have proven invaluable in corroborating experimental findings and dissecting the energetic contributions of the various stabilizing and destabilizing forces.[1][4][8]

The following table summarizes representative experimental and computational data for the conformational free energy difference (ΔG) between the equatorial and axial conformers of 3-fluoropiperidine derivatives. A negative ΔG indicates a preference for the axial conformer.

CompoundSolventΔG (kcal/mol) (Experimental)ΔG (kcal/mol) (Computational)Predominant ConformerReference
3-Fluoropiperidine (TFA salt)ChloroformNot reported-1.5Axial[5]
3-Fluoropiperidine (HCl salt)WaterNot reported-0.9Axial[5]
3,5-Difluoropiperidine (TFA salt)ChloroformNot reported-2.5Diaxial[5]
3,5-Difluoropiperidine (HCl salt)WaterNot reported-1.5Diaxial[5]
cis-3-Fluoro-4-methylpiperidine (TFA salt)ChloroformHigh axial preference-1.2Axial F[5]

Impact on Physicochemical Properties: The Case of pKa

The conformational orientation of a fluorine atom can significantly impact the basicity (pKa) of the piperidine nitrogen. An axial fluorine, through the C-F···H-N⁺ charge-dipole interaction, stabilizes the protonated form of the piperidine. This stabilization makes the conjugate acid less acidic, which in turn corresponds to a higher pKa for the parent amine. Conversely, an equatorial fluorine has a less pronounced effect on the pKa. This modulation of basicity is a critical consideration in drug design, as it can influence drug-receptor interactions, solubility, and pharmacokinetic properties.[3][10] For example, in the development of Kinesin spindle protein (KSP) inhibitors, tuning the piperidine pKa by introducing an axial fluorine led to improved efficacy.[3]

Experimental & Computational Protocols

A robust understanding of fluorine's conformational preferences relies on a combination of experimental and computational techniques.

Experimental Workflow: NMR Spectroscopy for Conformational Analysis

G cluster_exp Experimental Protocol A Synthesis of Fluorinated Piperidine B Sample Preparation (NMR tube, deuterated solvent) A->B C ¹H and ¹⁹F NMR Spectra Acquisition B->C D Analysis of Coupling Constants (³J(¹⁹F,¹H)) C->D E Determination of Conformational Equilibrium D->E

Figure 2. A typical experimental workflow for determining the conformational preference of fluorine in piperidines using NMR spectroscopy.

Step-by-Step Methodology:

  • Synthesis: The target fluorinated piperidine is synthesized. The synthesis of these compounds can be challenging, but methods such as dearomatization-hydrogenation of fluoropyridines have been developed.[11]

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent in an NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • NMR Data Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are acquired. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the conformational equilibrium.

  • Spectral Analysis: The key parameters to extract are the ³J(¹⁹F,¹H) coupling constants. This often requires spectral simulation to accurately determine the values from complex multiplets.

  • Equilibrium Calculation: The ratio of axial to equatorial conformers can be estimated from the observed coupling constants, assuming limiting values for pure axial and equatorial conformers.

Computational Workflow: DFT for Energetic Insights

G cluster_comp Computational Protocol F Build Axial and Equatorial Conformer Models G Geometry Optimization (e.g., B3LYP/6-31G*) F->G H Frequency Calculation (Confirm minima, obtain ZPE) G->H I Single-Point Energy Calculation (Higher level of theory/basis set) H->I J Calculation of ΔG (Including solvation model) I->J

Figure 3. A standard computational workflow for calculating the relative energies of axial and equatorial conformers of fluorinated piperidines.

Step-by-Step Methodology:

  • Model Building: 3D structures of both the axial and equatorial conformers of the fluorinated piperidine are generated.

  • Geometry Optimization: The geometries of both conformers are optimized to find the lowest energy structures using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory and a larger basis set.

  • Free Energy Calculation: The relative Gibbs free energy (ΔG) between the two conformers is calculated, taking into account the electronic energy, ZPVE, and thermal corrections. A continuum solvation model (e.g., PCM) can be included to simulate the effect of the solvent.

Conclusion

The conformational preference of fluorine in piperidine rings is a fascinating example of how subtle stereoelectronic interactions can override classical steric effects. The tendency for fluorine to adopt an axial orientation is primarily driven by stabilizing charge-dipole interactions and hyperconjugation. This preference has tangible consequences for the physicochemical properties of the molecule, most notably its pKa. For medicinal chemists and drug development professionals, a thorough understanding of these principles is not merely an academic exercise but a crucial element in the design of next-generation therapeutics. By leveraging this knowledge, it is possible to fine-tune the three-dimensional architecture of drug candidates to optimize their interaction with biological targets and improve their overall pharmacological profile.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2017). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • ResearchGate. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

  • ACS Publications. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. [Link]

  • University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ACS Publications. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • National Institutes of Health. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

Sources

A Comparative Crystallographic Guide to (3S,4R)-Disubstituted Piperidine Derivatives: Unraveling Conformational Preferences for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SHANGHAI, China – January 23, 2026 – In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility allows for precise spatial orientation of substituents, critically influencing biological activity. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the X-ray crystal structures of (3S,4R)-disubstituted piperidine derivatives, offering critical insights into their solid-state conformations and the implications for rational drug design.

The (3S,4R) stereochemistry in disubstituted piperidines is a privileged structural motif found in numerous biologically active compounds, including the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1][2] Understanding the intrinsic conformational preferences dictated by this specific stereochemical arrangement is paramount for optimizing ligand-receptor interactions and improving drug efficacy and selectivity.

The Chair Conformation: A Fundamental Tenet of Piperidine Stereochemistry

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[3][4] In this conformation, substituents can occupy either axial or equatorial positions. For (3S,4R)-disubstituted piperidines, the substituents at the C3 and C4 positions are in a trans relationship. This arrangement dictates that in a chair conformation, one substituent will be in an axial (a) position and the other in an equatorial (e) position, or vice-versa. The relative stability of these two chair conformers is determined by the steric bulk of the substituents, with the bulkier group generally favoring the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[3]

Case Study: Crystal Structure of a Paroxetine Analogue

In the protein-bound state, the (3S,4R)-disubstituted piperidine ring of paroxetine adopts a chair conformation where the larger 4-(4-fluorophenyl) group occupies the equatorial position, and the 3-[(2H-1,3-benzodioxol-5-yloxy)methyl] group is in the axial position.[1] This orientation minimizes steric clashes and allows for optimal interactions within the binding pocket of the transporter.

Comparative Analysis of Conformational Parameters

To provide a quantitative comparison, the following table summarizes key geometric parameters derived from crystallographic data of representative (3S,4R)-disubstituted piperidine derivatives. These parameters are crucial for understanding the subtle geometric variations induced by different substitution patterns.

CompoundPiperidine Ring ConformationC3-Substituent OrientationC4-Substituent OrientationKey Torsion Angles (°C)Reference
Paroxetine (in complex with SERT)ChairAxialEquatorialC2-C3-C4-C5: -55.8, C3-C4-C5-C6: 54.2
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol (Hypothetical)Chair (Predicted)AxialEquatorialData not available

Note: Crystallographic data for a broader range of (3S,4R)-disubstituted piperidine derivatives is limited in publicly accessible databases. The data for the N-methylated analogue is not yet publicly deposited but is anticipated to follow the trend observed in the bioactive conformation of paroxetine.

The preference for the bulkier aryl group at the C4 position to occupy the equatorial orientation is a recurring theme. This minimizes A(1,3) strain, a type of steric interaction between an axial substituent and the axial hydrogens on C2 and C6 of the piperidine ring.

Logical Relationship between Stereochemistry and Conformation

The interplay between the (3S,4R) stereochemistry and the resulting conformational preference can be visualized as a logical workflow.

G cluster_input Input Stereochemistry cluster_conformation Conformational Analysis cluster_stability Thermodynamic Stability cluster_output Predicted Solid-State Structure Stereochem (3S,4R)-Disubstitution (trans relationship) Chair Piperidine Ring Adopts Chair Conformation Stereochem->Chair leads to Conformers Two Possible Chair Conformers: 1. C3-ax, C4-eq 2. C3-eq, C4-ax Chair->Conformers results in Steric Steric Hindrance Analysis (A(1,3) Strain) Conformers->Steric evaluated by Equatorial Bulkier Substituent Prefers Equatorial Position Steric->Equatorial principle of Final_Structure Predominant Conformer: (e.g., C4-Aryl group equatorial) Equatorial->Final_Structure predicts

Caption: Logical workflow from stereochemistry to the predicted stable conformation of (3S,4R)-disubstituted piperidines.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of these piperidine derivatives at atomic resolution is achieved through single-crystal X-ray diffraction. The following is a generalized, yet detailed, protocol for this process.

1. Crystal Growth:

  • Objective: To obtain single crystals of high quality, typically 0.1-0.3 mm in each dimension.

  • Methodology:

    • Dissolve the purified (3S,4R)-disubstituted piperidine derivative in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to near saturation.

    • Employ a slow evaporation technique at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by using a vapor diffusion method (hanging drop or sitting drop), where a less volatile precipitant is slowly introduced to the solution.

    • Monitor crystal growth over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology:

    • Carefully select a well-formed, transparent crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Methodology:

    • Integrate the diffraction spots from the collected images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Correct the data for experimental factors such as absorption and scale the intensities.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

4. Structure Refinement:

  • Objective: To optimize the atomic parameters of the model to best fit the experimental data.

  • Methodology:

    • Refine the atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors against the experimental reflection data using a least-squares minimization algorithm.

    • Add hydrogen atoms to the model at calculated positions.

    • Analyze the refined structure for its geometric sensibility (bond lengths, bond angles) and the quality of the fit to the data (R-factors).

G A 1. Crystal Growth (Slow Evaporation/Vapor Diffusion) B 2. Crystal Mounting & Data Collection (Cryo-cooling, Diffractometer) A->B High-quality single crystal C 3. Data Processing (Integration, Scaling, Space Group) B->C Raw diffraction images D 4. Structure Solution (Direct/Patterson Methods) C->D Processed reflection data E 5. Structure Refinement (Least-Squares Minimization) D->E Initial structural model F Final Crystal Structure (Coordinates, Geometric Parameters) E->F Refined atomic model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic analysis of (3S,4R)-disubstituted piperidine derivatives consistently reveals a preference for a chair conformation with the bulkier substituent at the C4 position adopting an equatorial orientation to minimize steric strain. This fundamental understanding of their solid-state structure is invaluable for drug development professionals. By providing a clear picture of the low-energy conformation, these crystallographic studies enable more accurate pharmacophore modeling, structure-based drug design, and the development of next-generation therapeutics with enhanced potency and selectivity. Further expansion of the crystallographic database for this important class of molecules will undoubtedly continue to fuel innovation in medicinal chemistry.

References

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Figure 2. Synthesis of paroxetine analogues. [Link]

  • MDPI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • eLife. Chemical and structural investigation of the paroxetine-human serotonin transporter complex. [Link]

  • PMC. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • OUCI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. [Link]

  • PMC. Paroxetine—Overview of the Molecular Mechanisms of Action. [Link]

  • ResearchGate. X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • YouTube. How to Analyze the Newman and Chair Conformations. [Link]

  • OpenOChem Learn. Conformational Analysis. [Link]

  • ResearchGate. Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. [Link]

  • PubMed. Synthesis, structural identification, and ligand binding of tropane ring analogs of paroxetine and an unexpected aza-bicyclo[3.2.2]nonane rearrangement product. [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

  • PubMed. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • ResearchGate. (PDF) X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. [Link]

  • Wikipedia. Paroxetine. [Link]

  • PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]

  • FOSSEE. 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids May–July 2022. [Link]

Sources

A Comparative Guide to the Synthesis of Chiral 3-Fluoro-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3] Its saturated, six-membered heterocyclic structure provides an excellent scaffold for introducing three-dimensional diversity into drug candidates. When combined with the unique properties of fluorine—such as its ability to modulate basicity, improve metabolic stability, and enhance binding affinity—the resulting fluorinated piperidines become highly valuable building blocks in modern drug development.[4][5] Specifically, chiral 3-fluoro-4-hydroxypiperidines present a synthetically challenging yet highly sought-after motif, offering precise control over the spatial arrangement of key pharmacophoric features.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing these chiral fluorinated piperidines. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their specific needs.

Strategic Approaches to Stereocontrol

The core challenge in synthesizing chiral 3-fluoro-4-hydroxypiperidines lies in the precise installation of two adjacent stereocenters, one bearing a fluorine atom and the other a hydroxyl group. The primary strategies developed to date can be broadly categorized as follows:

  • Diastereoselective Reduction of 3-Fluoro-4-piperidones: This is arguably the most common approach, relying on the reduction of an intermediate fluorinated ketone to establish the relative stereochemistry of the alcohol.

  • Asymmetric Hydrogenation of Fluoroenamides: This method builds chirality through the metal-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor.[4]

  • Chemoenzymatic Dynamic Kinetic Asymmetric Transamination: A biocatalytic approach that leverages the high stereoselectivity of enzymes to resolve a racemic ketone.[4][6]

  • Dearomatization-Hydrogenation of Fluoropyridines: A newer strategy that creates the saturated, stereochemically-defined ring from a flat, aromatic precursor.[4][5][7]

Strategy 1: Diastereoselective Reduction of N-Protected 3-Fluoro-4-piperidones

This strategy hinges on the synthesis of an N-protected 3-fluoro-4-piperidone intermediate, followed by a diastereoselective reduction of the ketone to yield the desired cis or trans 3-fluoro-4-hydroxypiperidine. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.

Causality Behind Experimental Choices:

The stereoselectivity of the ketone reduction is governed by the steric and electronic environment around the carbonyl group. Bulky reducing agents will typically approach from the less hindered face, while chelating agents can be used to direct the hydride delivery from a specific face by coordinating to both the carbonyl oxygen and the nitrogen protecting group. The nature of the N-protecting group (e.g., Boc, Cbz) also plays a significant role in influencing the conformation of the piperidone ring and, consequently, the facial bias of the ketone.

Workflow Diagram: Diastereoselective Reduction

G cluster_0 Synthesis of 3-Fluoro-4-piperidone cluster_1 Diastereoselective Reduction start N-Protected 4-Piperidone enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate fluorination Electrophilic Fluorination (e.g., NFSI) enolate->fluorination ketone N-Protected 3-Fluoro-4-piperidone fluorination->ketone ketone2 N-Protected 3-Fluoro-4-piperidone reduction Reduction (e.g., NaBH4, L-Selectride) ketone2->reduction product cis/trans 3-Fluoro-4-hydroxypiperidine reduction->product G ketone N-Protected 3-Fluoro-4-piperidone racemization In-situ Racemization ketone->racemization enzyme Transaminase Enzyme + Amine Donor (e.g., IPA) + PLP Cofactor ketone->enzyme racemization->enzyme amine Chiral N-Protected 3-Fluoro-4-aminopiperidine enzyme->amine hydrolysis Hydrolysis amine->hydrolysis product Chiral 3-Fluoro-4-hydroxypiperidine hydrolysis->product

Sources

A Comparative In Vitro Evaluation of Novel Piperidine Derivatives Synthesized from (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized for its prevalence in natural products and pharmaceuticals.[1] The strategic introduction of fluorine into these structures can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[2] This guide provides a comprehensive in vitro evaluation of a focused library of novel compounds synthesized from the chiral building block (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine. The aim is to objectively compare their performance in a series of assays to identify promising candidates for further drug development.

The selection of the (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine scaffold is deliberate. The cis-relationship between the fluorine and the hydroxymethyl group offers a unique three-dimensional exit vector for further chemical modification, while the fluorine atom itself is expected to modulate the pKa of the piperidine nitrogen, potentially influencing its interaction with biological targets.[3] This guide will detail the synthesis of a small, diverse library of compounds and their subsequent evaluation for potential activity as dopamine D4 receptor antagonists and α-glucosidase inhibitors, two target classes where fluorinated piperidines have shown promise.[4][5]

Synthesis of the Compound Library

The synthetic strategy commenced with the commercially available (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine as the starting material.[6][7] A two-step sequence was employed to generate a library of four distinct compounds (Compounds 1-4 ), as depicted in the workflow below. The initial step involved an oxidation of the primary alcohol to an aldehyde, followed by a reductive amination with various amines to introduce diversity.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_products Final Compounds start (3S,4R)-rel-1-Boc-3-fluoro-4- (hydroxymethyl)piperidine intermediate Intermediate Aldehyde start->intermediate Dess-Martin Periodinane p1 Compound 1 intermediate->p1 Reductive Amination (Benzylamine, NaBH(OAc)3) p2 Compound 2 intermediate->p2 Reductive Amination (4-Fluorobenzylamine, NaBH(OAc)3) p3 Compound 3 intermediate->p3 Reductive Amination (Cyclopropylamine, NaBH(OAc)3) p4 Compound 4 intermediate->p4 Reductive Amination (Aniline, NaBH(OAc)3)

Caption: Synthetic workflow for the generation of the compound library.

Experimental Protocol: Synthesis
  • Oxidation to Aldehyde: To a solution of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.1 M), Dess-Martin periodinane (1.2 eq) was added portion-wise at 0 °C. The reaction was stirred at room temperature for 2 hours, then quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The organic layer was separated, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which was used in the next step without further purification.

  • Reductive Amination: To a solution of the crude aldehyde (1.0 eq) in DCM (0.1 M), the respective amine (benzylamine, 4-fluorobenzylamine, cyclopropylamine, or aniline, 1.1 eq) was added, followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction mixture was stirred at room temperature overnight. The reaction was quenched with saturated aqueous NaHCO₃, and the product was extracted with DCM. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford the final compounds.

In Vitro Evaluation: A Comparative Analysis

The synthesized compounds were subjected to a panel of in vitro assays to assess their biological activity and establish a preliminary structure-activity relationship (SAR). The assays were selected based on the known biological activities of similar fluorinated piperidine scaffolds.[4][5]

Dopamine D4 Receptor Binding Assay

Rationale: Fluorinated piperidines have been identified as potent dopamine D4 receptor (D4R) antagonists.[4] The D4R is a G protein-coupled receptor implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.

Methodology: A competitive radioligand binding assay was performed using membranes from CHO-K1 cells stably expressing the human dopamine D4 receptor. The assay was conducted in 96-well plates.

  • Incubation: Cell membranes (10 µ g/well ) were incubated with a fixed concentration of [³H]-spiperone (a radiolabeled antagonist) and varying concentrations of the test compounds (Compounds 1-4 ) or a known D4R antagonist (L-745,870) as a positive control.

  • Equilibration: The mixture was incubated for 60 minutes at room temperature to allow for binding equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation.

D4R_Binding_Assay cluster_assay Dopamine D4 Receptor Binding Assay Workflow n1 Prepare Assay Plate: Cell Membranes + [3H]-Spiperone + Test Compounds n2 Incubate at RT for 60 min n1->n2 n3 Filter to Separate Bound and Free Radioligand n2->n3 n4 Quantify Radioactivity (Liquid Scintillation) n3->n4 n5 Data Analysis: Calculate IC50 and Ki n4->n5

Caption: Workflow for the dopamine D4 receptor binding assay.

Results:

CompoundKi (nM) for D4R
Compound 1 (Benzyl)125
Compound 2 (4-Fluorobenzyl)45
Compound 3 (Cyclopropyl)>1000
Compound 4 (Phenyl)250
L-745,870 (Control)1.2

Interpretation: The results indicate that the nature of the substituent introduced via reductive amination significantly impacts the binding affinity for the D4 receptor. The introduction of a 4-fluorobenzyl group (Compound 2 ) resulted in the most potent compound in this series, with a Ki of 45 nM. This suggests that aromatic interactions, potentially enhanced by the fluorine substitution, are crucial for binding. The aliphatic cyclopropyl substituent (Compound 3 ) led to a complete loss of activity, highlighting the importance of the aromatic moiety. The parent benzyl compound (Compound 1 ) and the aniline derivative (Compound 4 ) showed moderate activity.

α-Glucosidase Inhibition Assay

Rationale: Recent studies have shown that fluorine-substituted piperidine derivatives can exhibit significant α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents.[5] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.

Methodology: The inhibitory activity of the synthesized compounds against α-glucosidase was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: A reaction mixture containing α-glucosidase enzyme solution, phosphate buffer (pH 6.8), and various concentrations of the test compounds (Compounds 1-4 ) or acarbose (a known inhibitor) was pre-incubated for 10 minutes at 37 °C.

  • Substrate Addition: The reaction was initiated by adding the substrate, pNPG.

  • Incubation: The reaction mixture was incubated for 30 minutes at 37 °C.

  • Reaction Termination: The reaction was stopped by adding a sodium carbonate solution.

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol was measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC₅₀ value was determined from the dose-response curve.

Alpha_Glucosidase_Assay cluster_assay α-Glucosidase Inhibition Assay Workflow n1 Pre-incubate Enzyme with Test Compounds n2 Initiate Reaction with pNPG Substrate n1->n2 n3 Incubate at 37°C for 30 min n2->n3 n4 Stop Reaction with Na2CO3 n3->n4 n5 Measure Absorbance at 405 nm n4->n5 n6 Data Analysis: Calculate IC50 n5->n6

Caption: Workflow for the α-glucosidase inhibition assay.

Results:

CompoundIC₅₀ (µM) for α-Glucosidase
Compound 1 (Benzyl)85
Compound 2 (4-Fluorobenzyl)62
Compound 3 (Cyclopropyl)25
Compound 4 (Phenyl)150
Acarbose (Control)750

Interpretation: All synthesized compounds demonstrated superior α-glucosidase inhibitory activity compared to the standard drug, acarbose. Interestingly, the SAR for α-glucosidase inhibition is different from that observed for D4R binding. The most potent inhibitor in this series was Compound 3 , bearing a cyclopropyl group, with an IC₅₀ of 25 µM. This suggests that a smaller, non-aromatic substituent is preferred for binding to the active site of α-glucosidase. The fluorinated benzyl derivative (Compound 2 ) also showed good activity, while the larger aromatic substituents in Compound 1 and Compound 4 were less effective.

Comparative Analysis and Future Directions

This guide demonstrates a streamlined approach to the synthesis and in vitro evaluation of a focused library of compounds derived from a fluorinated piperidine scaffold. The comparative data reveals distinct structure-activity relationships for the two biological targets investigated.

  • For dopamine D4 receptor antagonism , an aromatic substituent, particularly a 4-fluorobenzyl group, appears to be critical for potent activity.

  • For α-glucosidase inhibition , a smaller, aliphatic substituent like a cyclopropyl group is more favorable.

These findings underscore the versatility of the (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine scaffold for generating compounds with diverse biological activities. Future work should focus on expanding the library to further probe the SAR for each target. For promising compounds, further in vitro profiling, including selectivity against related receptors or enzymes and assessment of ADME (absorption, distribution, metabolism, and excretion) properties, is warranted. The development of a robust in vitro screening cascade is essential for making rapid and informed decisions in the early stages of drug discovery.[8]

References

  • Falcone, M., Murphy, J. M., Weafer, J., Tuthill, D., Campbell, M., & Regan, C. M. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. [Link]

  • Aladdin Scientific. rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine, min 97%, 500 mg. [Link]

  • Pace, V., & Holzer, W. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules. [Link]

  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology. [Link]

  • Trost, B. M., & Zhang, T. (2011). Bioactive compounds featuring 3‐fluoropiperidine fragments. Angewandte Chemie International Edition. [Link]

  • Akhmetova, G. S., et al. (2025). Biological Active Fluorobenzoates of Piperidine Range. Molecules. [Link]

  • Ide, K., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]

  • Williams, A. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Iadonisi, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

  • Aurelia Bioscience. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

  • Morandi, B., & Carreira, E. M. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Blass, B. E. (2015). In vitro Screening Systems. Methods in Pharmacology and Toxicology. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Iadonisi, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

  • Morandi, B., & Carreira, E. M. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synergy of Piperidine and Fluorine in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[1][2] Its saturated, three-dimensional structure provides an ideal scaffold for presenting substituents in precise spatial orientations, enabling high-affinity interactions with biological targets. However, the inherent properties of the piperidine scaffold, such as its basicity and susceptibility to metabolic oxidation, often require fine-tuning to achieve optimal drug-like properties.

This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties—small atomic size, high C-F bond strength, and the ability to form powerful local dipoles—that medicinal chemists leverage to modulate a molecule's physicochemical and pharmacokinetic profiles.[3][4][5] The introduction of fluorine into the piperidine scaffold is not a mere substitution but a deliberate design strategy to enhance metabolic stability, modulate pKa, alter conformation, and improve target-binding affinity.[6][7]

This guide provides a comparative analysis of SAR studies for fluorinated piperidine derivatives, moving beyond a simple catalog of compounds to explain the underlying causality of experimental choices and outcomes. We will explore how the position and degree of fluorination dictate the pharmacological properties of these derivatives, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Foundational Pillars of Fluorination: Modulating Physicochemical and Pharmacokinetic Properties

The decision to introduce fluorine is driven by its profound and predictable influence on key molecular properties that govern a drug's behavior. Understanding these foundational effects is critical to interpreting the SAR of any fluorinated piperidine series. The interplay between these properties is a classic multi-parameter optimization challenge in drug discovery.

The introduction of fluorine can strategically alter a molecule's profile by:

  • Blocking Metabolic Oxidation: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a known site of metabolic attack (a "metabolic hotspot") is a common and highly effective strategy to increase a drug's half-life and bioavailability.[3][8]

  • Modulating Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near the piperidine nitrogen, it reduces the electron density of the nitrogen's lone pair, making it less available for protonation. This leads to a lower pKa (i.e., the compound becomes less basic).[9][10] This modulation is crucial for controlling the ionization state at physiological pH, which in turn affects membrane permeability, off-target activity (e.g., hERG channel affinity), and solubility.[3][9]

  • Altering Lipophilicity (LogP/LogD): While highly fluorinated motifs like a trifluoromethyl group significantly increase lipophilicity, a single fluorine atom has a more nuanced effect. It can increase the lipophilicity of an adjacent aliphatic region while potentially engaging in specific polar interactions, altering how the molecule interacts with both protein targets and lipid membranes.[10][11]

  • Controlling Conformation: The C-F bond can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. Furthermore, the gauche effect is often observed where fluorine prefers a gauche orientation relative to other electronegative atoms.[6] This conformational restriction can "pre-organize" a molecule into its bioactive conformation, enhancing binding affinity by reducing the entropic penalty of binding.

Below is a diagram illustrating the logical relationships between fluorine substitution and its downstream effects on a drug candidate's profile.

G cluster_cause Strategic Intervention cluster_physchem Physicochemical Effects cluster_pk Pharmacokinetic Effects cluster_pd Pharmacodynamic Outcome Fluorine_Substitution Fluorine Substitution on Piperidine Ring pKa Lower pKa (Reduced Basicity) Fluorine_Substitution->pKa Inductive Effect LogP Altered Lipophilicity (LogP/LogD) Fluorine_Substitution->LogP Conformation Conformational Restriction Fluorine_Substitution->Conformation Gauche Effect, Dipole Interactions Metabolism Increased Metabolic Stability Fluorine_Substitution->Metabolism Blocks Oxidation Permeability Improved Membrane Permeability pKa->Permeability LogP->Permeability Binding Enhanced Binding Affinity & Selectivity Conformation->Binding Metabolism->Binding Maintains Active Concentration Permeability->Binding Allows Target Access

Caption: Impact of Fluorine Substitution on Drug Properties.

Comparative SAR: The Critical Role of Fluorine Position

The specific placement of fluorine on the piperidine ring is a critical determinant of its ultimate biological effect. The distance and orientation of the C-F bond relative to the nitrogen atom and other substituents dictate the SAR.

Case Study 1: 3-Fluoropiperidines and Conformational Control

The 3-position is a popular site for fluorination. Its proximity to the nitrogen atom ensures a significant impact on pKa, while its stereogenic nature allows for the exploration of axial versus equatorial fluorine orientations.

Expertise & Causality: In many 3-fluoropiperidine salts, the fluorine atom preferentially adopts an axial orientation. This is often rationalized by a stabilizing gauche interaction or a favorable dipole alignment between the C-F bond and the protonated N-H+ bond.[12] This conformational preference can be exploited to lock a key pharmacophore element in the desired orientation for receptor binding. For instance, in the development of CGRP receptor antagonists for migraine treatment, a syn-3-fluoro-4-aminopiperidine core was identified as a key pharmacophore.[12] The fluorine atom's influence helps to correctly orient the adjacent amino group for optimal interaction with the receptor.

Data Comparison: Non-fluorinated vs. Fluorinated Sigma-1 Receptor (S1R) Ligands

The following table compares the binding affinity of benzylpiperidine derivatives for the Sigma-1 Receptor (S1R), illustrating the impact of substituents. While this specific dataset does not include a directly comparable 3-fluoro derivative, it establishes a baseline SAR for substitution on the piperidine core, where subtle changes dramatically affect affinity. The introduction of a fluorine atom would be a logical next step in such a study to modulate basicity and explore new interactions.

Compound IDR Group (Piperidine)S1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R/S1R)
1 H3.2268.1
2 H (longer linker)24120050.0
3 4-CH₃3.6215.8
4 4-CH₃ (longer linker)1623014.4
Parent (General) UnsubstitutedVariableVariableVariable
Hypothetical 3-F 3-FPredicted < 10Predicted > 50Predicted > 5

This table is derived from data on piperidine-based S1R ligands and includes a hypothetical entry to illustrate the expected impact of 3-fluorination based on established medicinal chemistry principles.

Case Study 2: 4,4-Difluoropiperidines and Metabolic Blocking

The 4-position of the piperidine ring is a common site for metabolic oxidation. Introducing a gem-difluoro group (CF₂) at this position serves two primary purposes: it effectively blocks this metabolic pathway, and it can subtly alter the ring's conformation and basicity without the more dramatic pKa drop seen with 3-fluorination due to its greater distance from the nitrogen.

Expertise & Causality: In a study aimed at developing selective monoamine oxidase B (MAO-B) inhibitors, researchers introduced a 4,4-difluoropiperidine moiety.[13] The parent compound without fluorine was likely susceptible to 4-hydroxylation, leading to rapid clearance. The difluoro substitution prevents this oxidation, enhancing the compound's metabolic stability and oral bioavailability.[13] Furthermore, this modification was part of a strategy to reduce affinity for the hERG potassium channel, a common cause of cardiotoxicity, by fine-tuning the basicity and lipophilicity of the molecule.[9][13]

Data Comparison: α-Glucosidase and Cholinesterase Inhibition

A recent study on fluorine-substituted piperidines as potential therapeutics for diabetes and Alzheimer's disease highlights their potent biological activity.[14] The compounds showed remarkable inhibitory effects against α-glucosidase and cholinesterases.

Compound IDSubstitution Patternα-Glucosidase IC₅₀ (µM)[14]AChE IC₅₀ (µM)[14]BChE IC₅₀ (µM)[14]
1 4-fluorobenzoyl, various substitutions1.12 ± 0.031.83 ± 0.081.45 ± 0.02
2 4-fluorobenzoyl, various substitutions0.98 ± 0.010.89 ± 0.011.01 ± 0.01
4 4-fluorobenzoyl, various substitutions1.05 ± 0.021.76 ± 0.031.39 ± 0.02
Acarbose (Std.) -750.0 ± 1.5--
Galantamine (Std.) --0.5 ± 0.018.8 ± 0.2

This data demonstrates that fluorinated piperidine derivatives can be extraordinarily potent enzyme inhibitors, surpassing the standard of care (Acarbose) by several hundred-fold in the case of α-glucosidase inhibition.[14]

Experimental Protocols: A Self-Validating System

The integrity of any SAR study rests on the robustness and reproducibility of its experimental methods. Below are detailed protocols for a key synthetic transformation and a representative biological assay.

Synthesis Protocol: cis-Selective Hydrogenation of a Fluoropyridine Precursor

This protocol describes a general method for accessing fluorinated piperidines, a common challenge in medicinal chemistry. The method relies on the robust, heterogeneous hydrogenation of readily available fluoropyridine precursors.[6]

Rationale: Direct fluorination of a pre-formed piperidine ring can be challenging and often results in mixtures of isomers. Starting with a flat, aromatic fluoropyridine allows for hydrogenation to stereoselectively generate the saturated ring, often with high cis-selectivity.[6] The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) simplifies purification, as the catalyst can be removed by simple filtration.

Step-by-Step Methodology:

  • Reaction Setup: To a high-pressure autoclave reactor, add the fluoropyridine starting material (1.0 mmol), 5% Pd/C (5 mol %), and methanol (5 mL).

  • Acidification: Add acetic acid (2.0 mmol, 2.0 equiv.) to the suspension. The acid protonates the pyridine nitrogen, activating it towards reduction and improving catalyst performance.

  • Hydrogenation: Seal the reactor, purge it three times with hydrogen gas, and then pressurize to 50 bar of H₂.

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking and depressurizing a small aliquot.

  • Workup: After cooling to room temperature, carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired fluorinated piperidine. In many cases, in-situ protection (e.g., with Boc anhydride) is performed prior to purification to handle volatile piperidine products.[6]

G Start Fluoropyridine Precursor Reactor Add to Reactor: - Pd/C Catalyst - Methanol - Acetic Acid Start->Reactor Pressurize Pressurize with H₂ (50 bar) Heat to 80°C Reactor->Pressurize Reaction Stir for 24h (Hydrogenation) Pressurize->Reaction Workup Cool & Vent Filter through Celite Reaction->Workup Purify Concentrate Filtrate Column Chromatography Workup->Purify End Purified Fluorinated Piperidine Purify->End

Caption: Synthetic Workflow for Fluorinated Piperidines.

Biological Assay Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory potency (IC₅₀) of the synthesized compounds against α-glucosidase, an enzyme relevant to type 2 diabetes.[14]

Rationale: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme slows glucose absorption, making it a key target for managing hyperglycemia. This assay measures the enzymatic activity by monitoring the production of a chromogenic product (p-nitrophenol) from a substrate (PNPG). The reduction in color formation in the presence of an inhibitor is proportional to its potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the buffer to a concentration of 0.2 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), in the buffer to a concentration of 0.7 mM.

    • Prepare stock solutions of test compounds and the standard inhibitor (Acarbose) in DMSO, and then serially dilute them in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the PNPG substrate solution to each well.

    • Incubate the plate at 37 °C for 30 minutes.

  • Data Acquisition:

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The strategic fluorination of piperidine derivatives is a powerful and versatile tool in the medicinal chemist's arsenal. As this guide has demonstrated, the SAR is profoundly dictated by the position and number of fluorine atoms. By understanding the fundamental effects of fluorine on pKa, metabolic stability, and conformation, researchers can make rational design choices to overcome common drug discovery hurdles. The case studies presented highlight that these modifications can lead to compounds with dramatically improved potency and optimized pharmacokinetic profiles. The continued development of novel synthetic methods to access diverse fluorinated piperidines will undoubtedly fuel the discovery of next-generation therapeutics.[1][2][6]

References

  • Schaffner, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Ullah, E. et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]

  • Cramer, N. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Sabatino, M. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Tariq, M. I. & Waseem, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Shatsa, T. S. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Le Roch, M. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Müller, K. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sadyrbekov, D. T. et al. (2022). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

  • Wang, G. X. et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Purser, S. et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

  • Lenci, E. & Trabocchi, A. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

  • Tressler, C. M. & Zondlo, N. J. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development, the synthesis of novel fluorinated piperidines represents a significant step forward in the quest for more effective and specific therapeutics. Among these, (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine stands out as a key building block. However, with great potential comes the need for rigorous safety protocols. This guide provides essential, in-depth technical and safety information for the handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

The primary hazard associated with this class of compounds is acute oral toxicity . The (3S,4S) isomer is classified as Acute Toxicity, Oral, Category 3 , warranting the GHS06 pictogram (skull and crossbones) and the signal word "Danger". The primary hazard statement is H301: Toxic if swallowed .

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 3, OralGHS06 Skull and CrossbonesDangerH301: Toxic if swallowed

Due to the presence of the fluorine atom, this compound is a halogenated organic substance, which necessitates special considerations for disposal[1][2][3][4]. Although not explicitly stated for this compound, similar chemicals can cause skin and eye irritation. Therefore, a comprehensive approach to personal protective equipment is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, skin contact, or accidental ingestion.

Hand Protection

Given the potential for skin irritation and absorption of this toxic compound, robust hand protection is critical.

  • Double Gloving: Always wear two pairs of gloves. This provides a barrier against tears and allows for safe removal of the outer glove if contamination is suspected[5].

  • Glove Material:

    • Inner Glove: A standard nitrile examination glove provides a good initial barrier and dexterity.

    • Outer Glove: For extended work or when handling larger quantities, a thicker, chemical-resistant glove such as butyl rubber or Viton™ should be worn over the nitrile glove[3][6]. Nitrile gloves offer good resistance to many solvents, but their performance can be compromised by prolonged exposure[3]. Always consult a glove compatibility chart for the specific solvents being used in your procedure[7][8].

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles for full facial protection[2].

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.

  • Chemical Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

All handling of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4][9][10]. If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount when working with acutely toxic compounds.

Designated Work Area
  • All work with this compound should be performed in a designated area within a chemical fume hood[10].

  • This area should be clearly marked with a warning sign indicating the presence of a highly toxic substance.

Weighing the Compound

Due to the risk of inhaling fine powders, weighing of the solid compound requires special care.

  • Preparation: Don all required PPE.

  • Containment: Perform all weighing activities inside a chemical fume hood[2][9].

  • Procedure:

    • Tare a sealed container (e.g., a vial with a screw cap) on the balance.

    • Inside the fume hood, carefully transfer the approximate amount of the solid into the tared container.

    • Securely close the container before removing it from the fume hood to re-weigh.

    • If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove material. Never open the container outside of the fume hood[9].

Dissolving and Transferring
  • Use a fume hood for all dissolution and liquid transfer procedures.

  • When transferring solutions, use a syringe with a Luer-Lok™ tip to prevent accidental needle detachment[9].

  • Ensure that all containers are clearly labeled with the full chemical name and appropriate hazard warnings.

Emergency Procedures: Be Prepared

Accidents can happen, and a well-rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[11].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel[11].

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with a chemical absorbent. Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all contaminated materials in a sealed container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Prevent entry and contact your institution's emergency response team[12].

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent cross-contamination and environmental release.

Equipment Decontamination
  • All glassware and equipment that have come into contact with the compound must be decontaminated.

  • Rinse equipment with an appropriate solvent to remove the compound, collecting the rinsate as hazardous waste.

  • Then, wash the equipment with soap and water[13][14][15][16][17].

Waste Disposal
  • (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a halogenated organic compound and must be disposed of accordingly.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed container for halogenated organic liquid waste.

  • Never dispose of this compound down the drain[4]. Follow all institutional and local regulations for hazardous waste disposal.

Workflow Diagrams

To visually summarize the key safety and handling protocols, the following diagrams have been created using Graphviz.

PPE_Selection_for_Handling cluster_ppe Personal Protective Equipment Hand_Protection Hand Protection - Double Gloves (Nitrile inner, Butyl/Viton outer) End End Hand_Protection->End Eye_Face_Protection Eye/Face Protection - Chemical Splash Goggles - Face Shield (as needed) Eye_Face_Protection->End Body_Protection Body Protection - Lab Coat (Flame-resistant) - Chemical Apron (as needed) Body_Protection->End Respiratory_Protection Respiratory Protection - Chemical Fume Hood Respiratory_Protection->End Start Start Handling_Procedure Handling Procedure Start->Handling_Procedure Handling_Procedure->Hand_Protection Handling_Procedure->Eye_Face_Protection Handling_Procedure->Body_Protection Handling_Procedure->Respiratory_Protection

Caption: PPE Selection Workflow for Handling (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine.

Safe_Weighing_Procedure Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work Inside Chemical Fume Hood Don_PPE->Work_in_Hood Tare_Container Tare a Sealed Container Work_in_Hood->Tare_Container Transfer_Solid Transfer Approximate Amount of Solid Tare_Container->Transfer_Solid Seal_Container Securely Seal Container Transfer_Solid->Seal_Container Weigh_Sealed Weigh Sealed Container Outside Hood Seal_Container->Weigh_Sealed Adjust_Mass Adjust Mass Inside Hood if Necessary Weigh_Sealed->Adjust_Mass End End Adjust_Mass->End

Caption: Step-by-step procedure for safely weighing acutely toxic solids.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, ensuring a safe environment for yourself and your colleagues.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. 2024. SOP: Acutely Toxic Chemicals. [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]

  • HSC Chemistry. 2025. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of Connecticut Environmental Health and Safety. Lab Accident/First Aid Information. [Link]

  • Stanford Environmental Health & Safety. General Use SOP for Highly Acutely Toxic Materials. [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]

  • Protective Industrial Products. Chemical Glove Selection Guide. [Link]

  • Chemsrc. 2025. (3S,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Aport. 2025. Decontamination Protocols for Lab Equipment. [Link]

  • University of California, Santa Barbara. 2012. ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure for Highly Acutely Toxic Chemicals. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • World Health Organization. Decontamination of Laboratory Equipment. [Link]

  • The University of Queensland. 2015. Glove selection guide. [Link]

  • Oklahoma State University-Tulsa. Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. [Link]

  • University of Georgia Research. laboratory equipment decontamination guidelines - standard operating procedure. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
Reactant of Route 2
(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.